molecular formula C8H6BrFN2 B1449063 2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole CAS No. 1388069-49-5

2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole

Katalognummer: B1449063
CAS-Nummer: 1388069-49-5
Molekulargewicht: 229.05 g/mol
InChI-Schlüssel: WDQVXWDTXDRFAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole is a versatile benzimidazole derivative designed for advanced medicinal chemistry and drug discovery research. The benzimidazole core is a privileged scaffold in pharmacology due to its structural resemblance to naturally occurring purine nucleotides, enabling diverse interactions with biological targets . This specific compound features bromo and fluoro substituents at the 2 and 6 positions, respectively, which are strategically placed to optimize electronic properties, binding affinity, and metabolic stability in structure-activity relationship (SAR) studies . This building block is primarily investigated for the development of novel therapeutic agents. Benzimidazole derivatives demonstrate significant antibacterial activity , particularly against challenging pathogens like Staphylococcus aureus (including MRSA) and Mycobacterium smegmatis . The molecular structure allows for potential inhibition of key bacterial targets such as (p)ppGpp synthetases/hydrolases—enzymes linked to bacterial persistence and antibiotic resistance—as well as FtsZ proteins essential for cell division and pyruvate kinases . Furthermore, the scaffold shows promising anticancer properties and is known to act through mechanisms including topoisomerase inhibition, DNA intercalation, and interaction with kinase targets . The compound is supplied for Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Eigenschaften

IUPAC Name

2-bromo-5-fluoro-4-methyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFN2/c1-4-5(10)2-3-6-7(4)12-8(9)11-6/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQVXWDTXDRFAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(N2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Crystal structure and X-ray diffraction of 2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure and X-Ray Diffraction of 2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole

Executive Summary

Benzimidazole derivatives represent a privileged scaffold in medicinal chemistry and advanced materials science, frequently serving as kinase inhibitors and versatile building blocks[1]. The precise spatial arrangement of these molecules in the solid state directly dictates their physicochemical properties, solubility, and receptor-binding thermodynamics. The introduction of multiple halogens (bromine, fluorine) and steric modulators (methyl groups) onto the rigid benzimidazole core profoundly impacts its supramolecular architecture. This whitepaper provides a comprehensive analysis of the crystallographic properties, intermolecular interaction networks, and X-ray diffraction (XRD) methodologies for 2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole .

Structural Modulators & The Supramolecular Blueprint

The molecular anatomy of 2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole features a highly polarized electrostatic potential surface. The solid-state packing of this compound is not random; it is a highly orchestrated balance of competing non-covalent interactions[2].

The Role of Specific Substituents

Each functional group on the benzimidazole core serves a distinct crystallographic purpose:

  • The 1H-Imidazole Ring (N1/N3): Acts as the primary supramolecular directing group. The protonated nitrogen (N-H) serves as a strong hydrogen bond donor, while the unprotonated nitrogen (C=N) acts as an acceptor. This typically drives the formation of 1D zig-zag hydrogen-bonded chains[3].

  • 2-Bromo Substituent: Bromine is highly polarizable. The electron-deficient region on the outer pole of the bromine atom (the σ-hole) acts as a potent halogen bond donor[4].

  • 6-Fluoro Substituent: Fluorine is the most electronegative element but a poor hydrogen bond acceptor. However, its electron-rich equator makes it an excellent halogen bond acceptor, enabling orthogonal C-Br···F interactions[2].

  • 7-Methyl Group: Positioned adjacent to the imidazole ring, this bulky group introduces significant steric hindrance. It prevents the perfectly coplanar stacking of adjacent 2D sheets, forcing the crystal lattice to adopt a more corrugated or twisted conformation[5].

Table 1: Physicochemical & Structural Modulators

SubstituentPositionElectronic EffectSteric ProfilePrimary Crystallographic Role
Bromine C2Inductive withdrawingLargeHalogen bond donor (σ-hole interaction)
Fluorine C6Highly electronegativeSmallHalogen bond acceptor
Methyl C7Electron donatingMediumSteric hindrance; disrupts coplanarity
NH Group N1N/ASmallHydrogen bond donor
N Atom N3N/ASmallHydrogen bond acceptor
The Interaction Network

The crystal lattice is dictated by a competitive thermodynamic balance. While N-H···N hydrogen bonds are the strongest organizing force, the highly directional C-Br···N and C-Br···F halogen bonds cross-link these chains into a robust 3D architecture[4][6]. Furthermore, the aromatic rings engage in offset face-to-face π-π stacking to maximize van der Waals contacts while minimizing electrostatic repulsion[7].

Interactions MolA Molecule A (2-Br-6-F-7-Me-BZI) MolB Molecule B (H-Bond Acceptor) MolA->MolB N-H···N Hydrogen Bond MolC Molecule C (Halogen Acceptor) MolA->MolC C-Br···F Halogen Bond MolB->MolC π-π Stacking (Centroid ~3.7Å)

Supramolecular interaction network driving crystal packing.

Thermodynamic Crystallization Protocol

To obtain high-quality single crystals suitable for XRD, a self-validating protocol must be employed. The causality behind these steps is rooted in classical nucleation theory.

Step 1: Binary Solvent Screening & Solution Preparation

  • Action: Dissolve 15 mg of the compound in 2 mL of a polar protic solvent (e.g., methanol)[1]. Add a less polar anti-solvent (e.g., dichloromethane) dropwise until slight turbidity is observed, then add just enough methanol to clear the solution.

  • Causality: Benzimidazoles possess a rigid hydrophobic core with a highly polar face. A binary mixture balances this solubility profile. The higher vapor pressure of DCM ensures it evaporates first. This gradual decrease in solvent polarity slowly pushes the system into the metastable zone, driving controlled nucleation rather than rapid, amorphous precipitation.

Step 2: Controlled Evaporation

  • Action: Puncture the vial cap with a narrow needle and leave undisturbed in a vibration-free environment at 20°C for 3-7 days.

  • Causality: Minimizing physical vibrations and restricting the evaporation rate ensures that molecules have sufficient time to orient themselves thermodynamically into the crystal lattice. This minimizes lattice defects and prevents crystal twinning.

Step 3: Optical Validation and Harvesting

  • Action: Examine the mother liquor under a polarized light microscope. Select a single, block-like crystal that exhibits uniform extinction when rotated.

  • Causality (Self-Validation): Uniform optical extinction under cross-polarized light proves that the selected specimen is a single crystalline domain. If the crystal flashes irregularly, it is twinned and will yield convoluted diffraction data.

Diffraction & Refinement Causality

Once a pristine crystal is harvested, the X-ray diffraction workflow must be optimized to account for the specific atomic composition of the molecule—specifically, the heavy bromine atom and the light hydrogen atoms.

XRD_Workflow N1 1. Crystallization Slow Evaporation N2 2. Selection Polarized Microscope N1->N2 N3 3. Mounting Cryoloop (100K) N2->N3 N4 4. Diffraction Mo Kα Radiation N3->N4 N5 5. Solution Direct Methods N4->N5 N6 6. Refinement Least-Squares on F² N5->N6

Step-by-step experimental workflow for X-ray diffraction analysis.
Data Collection Parameters
  • Cryocooling (100 K): The crystal is coated in perfluoropolyether oil and mounted on a cryoloop under a cold nitrogen stream. Causality: The oil prevents the sublimation of any co-crystallized solvent. Cooling to 100 K drastically reduces the thermal motion (Debye-Waller factors) of the atoms, particularly the lighter fluorine and methyl carbon atoms, yielding sharper diffraction spots at higher resolution[8].

  • Radiation Source: Mo Kα radiation (λ = 0.71073 Å) is strictly preferred over Cu Kα. Causality: The heavy bromine atom highly absorbs longer-wavelength X-rays (Cu Kα). Using the shorter wavelength of Mo Kα minimizes severe absorption artifacts, ensuring accurate intensity measurements[7].

Table 2: Standard X-Ray Diffraction Data Collection Parameters

ParameterOptimized ConditionRationale
Temperature 100 - 150 KMinimizes thermal atomic vibration
Radiation Mo Kα (λ = 0.71073 Å)Reduces absorption by the Bromine atom
Absorption Correction Multi-scan (e.g., SADABS)Corrects for crystal shape irregularities
Structure Solution Direct Methods (SHELXT)Easily locates the heavy Br atom to phase the map
Refinement Method Full-matrix least-squares on F²Standard for high-precision organic crystallography
Structure Solution and Self-Validating Refinement

The structure is solved using Direct Methods, which easily locate the electron-dense bromine atom. The bromine atom is then used to phase the rest of the electron density map, revealing the carbon, nitrogen, and fluorine framework.

The Tautomeric Validation Step: Benzimidazoles exist in a state of rapid tautomeric flux in solution. In the solid state, this flux is frozen. To validate the structure, the N-H hydrogen atom must not be placed in a calculated position. Instead, it must be located freely from the difference Fourier map. Successfully finding the residual electron density for this specific proton confirms which nitrogen (N1 or N3) is protonated, thereby self-validating the entire hydrogen-bonding network model[8].

Sources

A Technical Guide to the Mechanism of Action for Novel 2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole Derivatives as Akt Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 2-bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole scaffold represents a promising starting point for the development of targeted anticancer therapeutics. Benzimidazole derivatives have demonstrated a wide range of biological activities, including the inhibition of key protein kinases that drive oncogenesis.[1][2][3] This technical guide outlines a plausible and scientifically rigorous mechanism of action for a hypothetical derivative of this core structure, positing its function as a potent and selective ATP-competitive inhibitor of the serine/threonine kinase Akt. We will explore the critical role of the PI3K/Akt/mTOR signaling pathway in cancer, detail the molecular interactions underpinning ATP-competitive inhibition, and provide a comprehensive, field-proven experimental workflow to validate this mechanism from initial biochemical engagement to downstream cellular effects. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply the principles of kinase inhibitor validation.

The PI3K/Akt/mTOR Signaling Pathway: A Prime Therapeutic Target

The Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR pathway is one of the most frequently dysregulated signaling networks in human cancer, playing a central role in cell growth, proliferation, survival, and metabolism.[4][5][] Its aberrant activation, often driven by mutations in genes like PIK3CA or loss of the tumor suppressor PTEN, is a hallmark of many malignancies.[5]

Pathway Cascade:

  • Activation: The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs) at the cell surface.[]

  • PI3K Activation: This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).

  • Akt Recruitment and Activation: PIP3 acts as a docking site at the plasma membrane for proteins containing a Pleckstrin Homology (PH) domain, including Akt and its upstream activator, PDK1.[]

  • Full Akt Activation: For full activation, Akt requires phosphorylation at two key sites: Threonine 308 (Thr308) in the activation loop by PDK1, and Serine 473 (Ser473) in the C-terminal hydrophobic motif by the mTOR Complex 2 (mTORC2).[7][8]

  • Downstream Signaling: Activated Akt then phosphorylates a multitude of downstream substrates, including mTOR Complex 1 (mTORC1) and PRAS40, to promote protein synthesis, cell cycle progression, and inhibit apoptosis.[9]

Given its central role, targeting key nodes within this pathway, particularly Akt, is a major focus of modern cancer drug discovery.[10]

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt P-Thr308 mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt P-Ser473 Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream PTEN PTEN PTEN->PIP3 Inhibits

Caption: The PI3K/Akt/mTOR Signaling Cascade.

Proposed Mechanism of Action: ATP-Competitive Inhibition of Akt

We hypothesize that derivatives of the 2-bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole scaffold function as Type I ATP-competitive inhibitors of Akt.[3][11] This is a common and effective mechanism for kinase inhibitors.[12][13]

Molecular Rationale: The catalytic activity of all kinases, including Akt, depends on their ability to bind adenosine triphosphate (ATP) and transfer its terminal phosphate group to a substrate protein. The ATP-binding pocket is a highly conserved region located between the N- and C-terminal lobes of the kinase domain.[14]

An ATP-competitive inhibitor is designed to have a higher affinity for this pocket than ATP itself. By occupying this site, the inhibitor physically blocks ATP from binding, thereby preventing the phosphorylation of downstream substrates and effectively shutting down the kinase's signaling function.[12][15] The benzimidazole core is a well-established "hinge-binding" motif, capable of forming critical hydrogen bonds with the kinase hinge region, a key interaction for anchoring ATP-competitive inhibitors.[3][11]

ATP_Competition cluster_0 Akt Kinase Domain cluster_1 cluster_2 ATP_Pocket ATP Binding Pocket Phosphorylation Substrate Phosphorylation ATP_Pocket->Phosphorylation Enables No_Phosphorylation Inhibition of Phosphorylation ATP ATP ATP->ATP_Pocket Binds Inhibitor Benzimidazole Derivative Inhibitor->ATP_Pocket Competitively Binds & Blocks ATP

Caption: ATP-Competitive Inhibition Mechanism.

Experimental Validation Workflow: A Self-Validating System

To rigorously validate the proposed mechanism, a multi-tiered experimental approach is essential. This workflow is designed to be self-validating, where each step provides causal evidence that builds upon the last, moving from a purified biochemical system to a complex cellular environment.

Primary Biochemical Assay: Target Engagement

The first and most critical question is: does the compound physically bind to the target kinase? A failure at this stage invalidates the entire hypothesis.

Chosen Methodology: LanthaScreen™ Eu Kinase Binding Assay

Causality & Rationale: This assay provides direct, quantitative evidence of a compound binding to the ATP site of the kinase. It is a robust, high-throughput method based on Förster Resonance Energy Transfer (FRET).[16][17] It measures the displacement of a fluorescently-labeled, ATP-competitive tracer from the kinase by a test compound. A decrease in the FRET signal is directly proportional to the test compound's binding affinity.[18][19] This is superior to an activity-only assay as a first step because it confirms physical interaction, ruling out artifacts like compound aggregation that can mimic inhibition in activity assays.

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

  • Reagent Preparation:

    • Prepare 1X Kinase Buffer A (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 4X solution of the test compound by serial dilution in 100% DMSO, followed by a final dilution into 1X Kinase Buffer A.

    • Prepare a 2X Kinase/Antibody mixture containing recombinant Akt1 kinase and a Eu-labeled anti-tag antibody (e.g., anti-GST) in 1X Kinase Buffer A.

    • Prepare a 4X solution of Alexa Fluor™ 647-labeled Kinase Tracer in 1X Kinase Buffer A.

  • Assay Assembly (384-well plate):

    • Add 4 µL of 4X test compound or DMSO vehicle control to appropriate wells.

    • Add 8 µL of 2X Kinase/Antibody mixture to all wells.

    • Add 4 µL of 4X Tracer solution to all wells to initiate the binding reaction.

  • Incubation & Detection:

    • Seal the plate and incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

  • Data Analysis:

    • Calculate the Emission Ratio (665 nm / 615 nm).

    • Plot the Emission Ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value, which reflects the binding affinity.

Secondary Biochemical Assay: Functional Inhibition

Having confirmed binding, the next logical step is to determine if this binding event translates into functional inhibition of the kinase's enzymatic activity.

Chosen Methodology: HTRF® Kinase Assay

Causality & Rationale: This assay directly measures the output of the kinase: the phosphorylation of a substrate.[20][21] It uses a time-resolved FRET (TR-FRET) system to quantify the amount of phosphorylated substrate produced.[22] A positive result in this assay, coupled with a positive binding result from the LanthaScreen™, establishes a strong causal link: the compound binds to the kinase's ATP site, which in turn inhibits its ability to phosphorylate its substrate.

Experimental Protocol: HTRF® Kinase Assay

  • Reagent Preparation:

    • Prepare 1X Enzymatic Buffer, supplemented with necessary cofactors.

    • Prepare serial dilutions of the test compound in the appropriate buffer with a constant percentage of DMSO.

    • Prepare solutions of Akt1 enzyme, a biotinylated substrate peptide (e.g., a derivative of GSK3), and ATP at 2X the final desired concentration.

  • Kinase Reaction (384-well plate):

    • Dispense 5 µL of the 2X test compound solution or vehicle control.

    • Add 5 µL of the 2X Akt1 enzyme solution.

    • Initiate the reaction by adding 10 µL of the 2X ATP/Substrate peptide mixture.

    • Incubate for the desired reaction time (e.g., 30-60 minutes) at room temperature.

  • Detection:

    • Stop the reaction by adding 10 µL of HTRF Detection Buffer containing EDTA, a Europium cryptate-labeled anti-phospho-substrate antibody (donor), and Streptavidin-XL665 (acceptor).

    • Incubate for 60 minutes at room temperature to allow the detection complex to form.

  • Data Analysis:

    • Read the plate on an HTRF-compatible reader.

    • Calculate the HTRF ratio and plot against the log of the inhibitor concentration to determine the functional IC50 value.

Assay Type Hypothetical Derivative Control (Staurosporine)
Biochemical Binding (IC50) 15 nM5 nM
Biochemical Function (IC50) 25 nM8 nM
Table 1: Representative Biochemical Potency Data.
Cellular Assay: Target Engagement & Pathway Modulation

Biochemical assays use purified components. A drug must work in the complex and dynamic environment of a living cell. This step confirms that the compound can enter the cell, engage its target, and inhibit the intended signaling pathway.

Chosen Methodology: Western Blot for Phosphorylated Akt (Ser473)

Causality & Rationale: Western blotting provides a semi-quantitative snapshot of protein levels and their phosphorylation status within the cell.[23] By measuring the level of phosphorylated Akt at Serine 473 (p-Akt Ser473)—a key marker of its activation—we can directly assess if the compound is inhibiting Akt in a cellular context.[8][24][25] A reduction in the p-Akt/total Akt ratio upon treatment provides direct evidence of on-target activity.[7][23] This is a crucial self-validating step; if the compound works biochemically but fails to inhibit p-Akt in cells, it may indicate poor cell permeability or rapid metabolism, invalidating its practical use.

Experimental Protocol: Western Blot for p-Akt (Ser473)

  • Cell Culture & Treatment:

    • Seed a relevant cancer cell line with a known activated PI3K/Akt pathway (e.g., MCF-7, PC-3) in 6-well plates and allow them to adhere overnight.

    • Treat cells with increasing concentrations of the benzimidazole derivative for a specified time (e.g., 2-24 hours). Include a vehicle (DMSO) control.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Quantification & Sample Prep:

    • Determine protein concentration of the supernatant using a BCA assay.

    • Normalize samples to equal protein concentration and add Laemmli sample buffer. Boil for 5 minutes.

  • SDS-PAGE & Transfer:

    • Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for Phospho-Akt (Ser473).

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Repeat the blotting procedure on the same membrane using an antibody for total Akt as a loading control.

  • Detection & Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager.

    • Perform densitometry analysis to quantify the ratio of p-Akt to total Akt for each treatment condition.

Cellular Phenotypic Assay: Anti-Proliferative Effects

The final piece of the validation puzzle is to demonstrate that inhibiting the target pathway produces the desired biological outcome—in this case, halting cancer cell proliferation.

Chosen Methodology: CellTiter-Glo® Luminescent Cell Viability Assay

Causality & Rationale: This assay quantifies the amount of ATP present, which is a direct indicator of metabolically active, viable cells.[26][27] A reduction in the luminescent signal correlates with a decrease in cell viability.[28][29] By demonstrating a dose-dependent decrease in cell viability that correlates with the concentrations required to inhibit p-Akt, we establish the final causal link: the compound inhibits Akt phosphorylation, which in turn leads to a cytotoxic or cytostatic effect on the cancer cells. This completes the self-validating workflow from target binding to cellular phenotype.

Experimental Protocol: CellTiter-Glo® Assay

  • Cell Seeding:

    • Seed cancer cells in an opaque-walled 96-well or 384-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment:

    • Treat cells with a serial dilution of the benzimidazole derivative. Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine).

    • Incubate the plate for 72 hours in a humidified incubator at 37°C, 5% CO2.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® Reagent by mixing the buffer and lyophilized substrate.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis:

    • Record luminescence using a plate-reading luminometer.

    • Normalize the data to the vehicle control and plot the percentage of cell viability against the log of compound concentration. Fit the curve to determine the EC50 value.

Assay Type Hypothetical Derivative Control (GDC-0068)
Cellular p-Akt Inhibition (IC50) 80 nM50 nM
Cellular Viability (EC50) 150 nM100 nM
Table 2: Representative Cellular Potency Data in a PTEN-null cell line (e.g., PC-3).

Summary and Future Directions

This guide outlines a robust, logical, and self-validating framework for elucidating the mechanism of action of a novel 2-bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole derivative as an ATP-competitive Akt inhibitor. The workflow establishes causality from direct physical binding to functional biochemical inhibition, on-target pathway modulation in a cellular context, and finally, a downstream anti-proliferative phenotype.

Successful validation through this workflow provides a strong foundation for advancing a candidate compound. Future steps would include comprehensive kinase selectivity profiling to ensure specificity, ADME/Tox studies to assess drug-like properties, and ultimately, evaluation in preclinical in vivo models to confirm therapeutic efficacy.

References

  • Vertex AI Search. (n.d.). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review.
  • Juric, D., et al. (2014). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Clinical Cancer Research.
  • Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Protocol.
  • Thermo Fisher Scientific. (n.d.). LanthaScreen® Eu Kinase Binding Assay for CHUK Overview.
  • Cisbio. (n.d.). Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC.
  • Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Quick Protocol.
  • PubMed. (2026). Benzimidazole and Benzimidazole Derivatives as Anticancer Scaffolds: A Review of Synthetic Approaches.
  • Taylor & Francis Online. (2025). Benzimidazole derivatives as anticancer agents: a comprehensive review of their synthesis, mechanism, and clinical potential. Future Medicinal Chemistry.
  • Shokat, K. M., et al. (n.d.). Latent allosteric control of protein interactions by ATP-competitive kinase inhibitors. PMC.
  • Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin.
  • Massacesi, C., et al. (n.d.). Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. Clinical Cancer Research.
  • RSC Publishing. (2025). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article.
  • Agilent Technologies. (n.d.). Automation of HTRF elF4E Kinase Assay Using a 3D Tumoroid-Based Cell Model.
  • BOC Sciences. (n.d.). PI3K/Akt/mTOR Inhibitors.
  • MDPI. (2021). Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products.
  • ResearchGate. (2026). Benzimidazole derivatives as anticancer agents: A review of recent literature and structure-activity relationships.
  • NIH. (n.d.). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. PMC.
  • Bentham Science. (2014). Benzimidazole Derivatives as Kinase Inhibitors.
  • OUS Research. (n.d.). CellTiter-Glo Assay.
  • Bio-protocol. (n.d.). CellTiter-Glo Viability Assay (CTG).
  • PubMed. (2014). Benzimidazole derivatives as kinase inhibitors. Current Medicinal Chemistry.
  • NIH. (n.d.). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. PMC.
  • ResearchGate. (n.d.). HTRF® Kinase Assay Protocol.
  • Thermo Fisher Scientific. (n.d.). LanthaScreen™ Eu Kinase Binding Assay for VRK2.
  • BenchChem. (2025). Application Notes for Western Blot Analysis of p-AKT (Ser473) Following GSK2636771 Treatment.
  • Thermo Fisher Scientific. (n.d.). LanthaScreen™ Eu Kinase Binding Assays.
  • ACS Publications. (2020). How ATP-Competitive Inhibitors Allosterically Modulate Tyrosine Kinases That Contain a Src-like Regulatory Architecture. ACS Chemical Biology.
  • ResearchGate. (n.d.). Different types of ATP-competitive kinase inhibitors.
  • SpringerLink. (n.d.). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond.
  • Revvity. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube.
  • ResearchGate. (n.d.). Benzimidazole Derivatives as Kinase Inhibitors.
  • Echelon Biosciences. (n.d.). PI 3-Kinase (Class I) HTRF Assay.
  • Thermo Fisher Scientific. (n.d.). LanthaScreen Eu Kinase Binding Assay.
  • Thermo Fisher Scientific. (n.d.). Measure inhibitor binding to non-activated kinases.
  • SpringerLink. (2026). Design, synthesis, and preliminary antitumor mechanism of benzimidazole derivatives.
  • Nature. (n.d.). Western blot analysis of Akt, p-Akt (Ser473), GSKβ and p-GSKβ (ser-9) protein expression.
  • MDPI. (2025). Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances.
  • Cell Signaling Technology. (n.d.). Phospho-Akt (Ser473) (587F11) Mouse Monoclonal Antibody.
  • Cell Signaling Technology. (n.d.). Phospho-Akt (Ser473) Antibody.
  • R&D Systems. (n.d.). Human/Mouse Phospho-Akt (S473) Pan Specific Antibody.

Sources

Pharmacophore modeling of 2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: April 2026

Pharmacophore Modeling of 2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole: A Computational Guide to Halogen-Enriched Privileged Scaffolds

Executive Summary

The benzimidazole nucleus is universally recognized as a "privileged scaffold" in medicinal chemistry, serving as a structural isostere for endogenous nucleotides and exhibiting profound affinity for a diverse array of kinases, nuclear receptors, and enzymes[1]. However, the specific functionalization of this core dictates its target selectivity and pharmacokinetic profile.

This technical guide deconstructs the pharmacophore modeling of 2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole (CAS 1388069-49-5). By integrating a halogen-bond donor (2-bromo), an inductive/metabolic shield (6-fluoro), and a steric/hydrophobic anchor (7-methyl), this molecule presents a highly specialized 3D spatial arrangement. As a Senior Application Scientist, I will guide you through the causal logic of its structural features, the rigorous computational protocols required to model its pharmacophore, and the validation metrics necessary to ensure predictive trustworthiness in 3D-QSAR and virtual screening workflows.

Deconstructing the Pharmacophore: Mechanistic Causality

To build a robust pharmacophore model, one must first understand the causality behind each substituent's interaction with a biological target. Pharmacophore features are not merely geometric points; they are representations of thermodynamic and electrostatic realities.

2.1 The Benzimidazole Core: Aromaticity and Hydrogen Bonding

The 1H-benzo[d]imidazole core provides a rigid, planar framework. Computationally, this is modeled as an Aromatic Ring (R) feature, which facilitates π

π stacking with aromatic residues (e.g., Phe, Tyr, Trp) and π -cation interactions with basic residues (e.g., Lys, Arg) within receptor binding pockets. Furthermore, the imidazole ring inherently possesses a Hydrogen Bond Donor (D) at the N1 position and a Hydrogen Bond Acceptor (A) at the N3 position, allowing for bidirectional hydrogen bonding with the hinge region of kinases or the ligand-binding domain of nuclear receptors like the Farnesoid X receptor (FXR)[2].
2.2 The 2-Bromo Substituent: The Power of Halogen Bonding (X-Bond)

The inclusion of a bromine atom at the 2-position is a deliberate design choice aimed at exploiting Halogen Bonding (X) . Unlike traditional views of halogens as purely hydrophobic or electron-withdrawing groups, modern computational chemistry recognizes the anisotropic charge distribution of halogens. The electron-withdrawing nature of the benzimidazole core pulls electron density away from the bromine, creating a localized region of positive electrostatic potential on the outermost surface of the halogen, known as a σ -hole [3].

In target complexes (such as Casein Kinase-2), this σ -hole acts as a highly directional Lewis acid, forming strong, linear non-covalent bonds with Lewis bases (typically backbone carbonyl oxygens). Incorporating an 'X' feature in the pharmacophore model is critical, as failure to account for this σ -hole will result in severe underestimation of binding affinity and incorrect pose prediction.

2.3 The 6-Fluoro and 7-Methyl Substituents: Steric and Electronic Tuning
  • 6-Fluoro: Fluorine is the most electronegative element, yet its small Van der Waals radius allows it to act as a bioisostere for hydrogen. In pharmacophore modeling, it is often mapped as an Excluded Volume (V) or a weak multipolar interaction point. Its primary causality is metabolic: it blocks cytochrome P450-mediated oxidation at the 6-position while lowering the pKa of the benzimidazole NH, thereby strengthening its hydrogen bond donor capacity.

  • 7-Methyl: Modeled as a Hydrophobic (H) feature, the methyl group serves as a steric anchor. When the molecule enters a narrow lipophilic pocket, the methyl group restricts the rotational degrees of freedom of the ligand, reducing the entropic penalty of binding.

Interactions Core 1H-benzo[d]imidazole Core Br 2-Bromo (Sigma-Hole) Core->Br C-Br Bond F 6-Fluoro (Inductive/Metabolic) Core->F C-F Bond Me 7-Methyl (Hydrophobic Anchor) Core->Me C-CH3 Bond Target3 Pi-Cation/Pi-Pi Stacking Residues Core->Target3 Aromatic (R) Target1 Kinase Hinge Region (Backbone C=O) Br->Target1 Halogen Bond (X) Target2 Hydrophobic Pocket (Leu/Val/Ala) F->Target2 Steric/Electronic Shielding Me->Target2 Hydrophobic (H)

Caption: Pharmacophoric interaction network of 2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole.

Quantitative Data Presentation

To standardize the computational approach, the spatial requirements for the pharmacophore features of this specific scaffold are quantified below.

Table 1: Pharmacophoric Feature Mapping and Causality

Feature TypeChemical GroupRadius (Å)Functional CausalityHydrogen Bond Donor (D)N1-H (Imidazole)1.5Donates proton to receptor Lewis bases (e.g., Asp/Glu side chains).Hydrogen Bond Acceptor (A)N3 (Imidazole)1.5Accepts protons from kinase/receptor backbone amides.Aromatic Ring (R)Benzimidazole Core2.0Enables π π stacking; stabilizes the ligand in hydrophobic clefts.Halogen Bond (X)2-Bromo1.8 σ -hole interaction with backbone carbonyl oxygens; drives selectivity.Hydrophobic (H)7-Methyl1.5Anchors into lipophilic pockets; restricts unfavorable conformations.

Experimental Workflow: 3D Pharmacophore Generation & Validation

A pharmacophore model is only as reliable as the rigor of its generation and validation protocols. The following step-by-step methodology outlines a self-validating system for Ligand-Based Pharmacophore Modeling (using tools such as Schrödinger Phase or MOE)[4].

Step 1: Ligand Preparation and Ionization State Assignment
  • Action: Import the 2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole structure and a dataset of known active/inactive derivatives. Use a ligand preparation module (e.g., LigPrep).

  • Causality: Biological systems operate at specific pH levels. Generating the correct protonation and tautomeric states at pH 7.4 ± 0.2 ensures that the N1 and N3 atoms of the imidazole ring are accurately assigned as donors or acceptors. Failure to do so will result in inverted pharmacophore hypotheses.

Step 2: Conformational Sampling
  • Action: Perform a conformational search using a modern force field (e.g., OPLS4) with a mixed torsional/low-mode sampling method. Retain conformers within a 10 kcal/mol relative energy window from the global minimum[2].

  • Causality: Molecules are highly dynamic. The bioactive conformation is rarely the global minimum energy state found in a vacuum. Extensive sampling ensures the algorithm has access to the actual 3D geometry the molecule adopts upon target binding.

Step 3: Feature Assignment and Hypothesis Generation
  • Action: Define the custom feature dictionary to explicitly include the Halogen Bond (X) feature, characterized by a vector pointing away from the C-Br bond axis. Align the active ligands and extract common features (e.g., ADHRX).

  • Causality: Standard pharmacophore generators often misclassify halogens as purely hydrophobic. Explicitly defining the X-bond vector ensures the model captures the highly directional nature of the σ -hole interaction[5].

Step 4: 3D-QSAR Model Building and External Validation
  • Action: Superimpose the training set onto the generated pharmacophore hypothesis. Calculate Partial Least Squares (PLS) regression to correlate 3D spatial alignment with biological activity (pIC50). Validate the model using a decoy database to calculate ROC-AUC and BEDROC scores[4].

  • Causality: A model that perfectly predicts its own training data is useless if it cannot distinguish true actives from random molecules. Decoy screening proves the model's selectivity. The BEDROC metric (Boltzmann-Enhanced Discrimination of ROC) specifically ensures that the model ranks active compounds at the very top of the list, which is critical for real-world virtual screening.

Workflow N1 Ligand Preparation (Ionization & Minimization) N2 Conformational Search (OPLS4 Force Field) N1->N2 N3 Pharmacophore Feature Assignment (A, D, H, R, X) N2->N3 N4 Hypothesis Generation (Alignment & Scoring) N3->N4 N5 Model Validation (ROC-AUC & Decoy Screening) N4->N5

Caption: Step-by-step computational workflow for self-validating pharmacophore generation.

Statistical Validation Metrics

To ensure the trustworthiness of the generated 3D-QSAR model, the following statistical thresholds must be met. These metrics confirm that the pharmacophore model of the benzimidazole derivative is statistically robust and ready for deployment in virtual high-throughput screening (vHTS).

Table 2: 3D-QSAR Validation Metrics (Representative Benchmarks)

MetricThreshold for ValidityTarget ValueCausality / Interpretation
R² (Training) > 0.60 0.85Demonstrates high correlation between predicted and actual biological activity[6].
Q² (Cross-Validation) > 0.50 0.70Proves model robustness; confirms the model is not overfitting the training data[6].
ROC-AUC > 0.70 0.80High probability of ranking active compounds higher than inactive decoys[4].
BEDROC ( α =20.0) > 0.50 0.65Ensures early recognition of true actives, heavily penalizing late retrieval in vHTS[4].
Conclusion

The 2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole scaffold is a masterclass in rational drug design. By computationally modeling its pharmacophore—specifically honoring the σ -hole of the 2-bromo group, the metabolic shielding of the 6-fluoro group, and the steric anchoring of the 7-methyl group—researchers can accurately predict its binding poses and leverage this privileged structure to discover novel, highly selective therapeutics.

References
  • "Pharmacophore modeling, 3D-QSAR and molecular docking studies of benzimidazole derivatives as potential FXR agonists" Taylor & Francis. Available at:[Link]

  • "Role and nature of halogen bonding in inhibitor⋅⋅⋅receptor complexes for drug discovery: casein kinase-2 (CK2) inhibition" Minia University. Available at:[Link]

  • "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology" ACS Publications. Available at:[Link]

  • "Identification of novel potential benzimidazole derivatives by pharmacophore generation, 3D-QSAR, virtual screening, molecular docking" JAPTR. Available at:[Link]

  • "Halogen Bonding—A Novel Interaction for Rational Drug Design?" ACS Publications. Available at:[Link]

  • "Benzimidazole: A Versatile Pharmacophore For Diverse Therapeutic Applications" IJPS Journal. Available at:[Link]

Sources

Methodological & Application

Application Note: Synthesis Pathway and Protocol for 2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Guide & Experimental Protocol

Executive Summary

2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole is a highly functionalized, halogenated heterocyclic scaffold critical for advanced drug discovery and materials science. The benzimidazole core is a privileged structure in medicinal chemistry, frequently serving as an isostere for indole or purine rings. The strategic positioning of a bromine atom at the C2 position provides a highly reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[1]. This application note details a robust, two-step synthetic protocol starting from 4-fluoro-3-methylbenzene-1,2-diamine, emphasizing mechanistic rationale, self-validating quality control, and optimized experimental parameters.

Physicochemical Properties

Accurate physicochemical data is essential for reaction monitoring and downstream purification. The following table summarizes the key properties of the target compound.

PropertyValueReference / Note
CAS Number 1388069-49-5[2]
Molecular Formula C₈H₆BrFN₂Extrapolated
Molecular Weight 229.05 g/mol Extrapolated
Appearance White to off-white solidAnalogous to 2-bromo-1H-benzimidazole[1]
Solubility Soluble in DMSO, Methanol, THF; Insoluble in water[1],[3]
Hazard Category Irritant (H302, H315, H319, H335)[2],[3]

Retrosynthetic Analysis & Mechanistic Rationale

The synthesis of 2-bromo-benzimidazole derivatives requires precision to avoid over-halogenation or incomplete cyclization. A highly efficient, two-step linear sequence is favored over direct condensation with cyanogen bromide due to a superior safety profile and yield consistency[4].

  • Step 1: Urea-mediated Cyclization (Formation of the Benzimidazol-2-one Core) The synthesis initiates with the cyclization of 4-fluoro-3-methylbenzene-1,2-diamine using 1,1'-Carbonyldiimidazole (CDI). Causality: While phosgene or urea can be used, CDI is selected as the optimal carbonyl equivalent. It operates under mild conditions, avoids the extreme toxicity of phosgene, and drives the reaction forward entropically via the release of carbon dioxide gas and imidazole. This cleanly forms the stable intermediate 6-fluoro-7-methyl-1H-benzo[d]imidazol-2(3H)-one.

  • Step 2: Deoxybromination The intermediate is subjected to phosphorus oxybromide ( POBr3​ ). Causality: POBr3​ acts as both a dehydrating and brominating agent. The benzimidazol-2-one intermediate exists in a tautomeric equilibrium with its enol form (2-hydroxybenzimidazole). POBr3​ activates the enolic oxygen, forming a phosphorodibromidate leaving group, which is subsequently displaced by a bromide ion in an SN​Ar -like mechanism to yield the final 2-bromo-benzimidazole[4].

SynthesisPathway SM 4-Fluoro-3-methylbenzene -1,2-diamine (CAS: 485832-95-9) Step1 Step 1: Cyclization CDI, THF, Reflux (- CO2, - Imidazole) SM->Step1 Int 6-Fluoro-7-methyl-1H- benzo[d]imidazol-2(3H)-one Step1->Int Step2 Step 2: Bromination POBr3, Toluene, Reflux Int->Step2 Prod 2-Bromo-6-fluoro-7-methyl- 1H-benzo[d]imidazole (CAS: 1388069-49-5) Step2->Prod

Caption: Two-step synthesis pathway of 2-bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole.

Detailed Experimental Protocols

Reagents and Solvents Required: 4-fluoro-3-methylbenzene-1,2-diamine, 1,1'-Carbonyldiimidazole (CDI), Phosphorus oxybromide ( POBr3​ ), anhydrous Tetrahydrofuran (THF), anhydrous Toluene, Ethyl Acetate (EtOAc), Hexanes.

Protocol 1: Synthesis of 6-Fluoro-7-methyl-1H-benzo[d]imidazol-2(3H)-one
  • Preparation : In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-fluoro-3-methylbenzene-1,2-diamine (1.0 equiv, 10 mmol) in 50 mL of anhydrous THF under a nitrogen atmosphere.

  • Addition : Slowly add CDI (1.2 equiv, 12 mmol) in portions over 15 minutes. Observation: Effervescence ( CO2​ evolution) will be observed immediately.

  • Reaction : Heat the mixture to reflux (approx. 65°C) and stir for 4–6 hours. Monitor the reaction progress via Thin-Layer Chromatography (TLC) using an eluent of EtOAc/Hexanes (1:1).

  • Work-up : Once the starting material is consumed, cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the THF. Triturate the resulting residue with ice-cold water (50 mL) to precipitate the product and dissolve the imidazole byproduct.

  • Isolation : Filter the precipitate under vacuum, wash with cold water (2 x 20 mL), and dry overnight in a vacuum oven at 50°C to afford the intermediate as a solid.

Protocol 2: Synthesis of 2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole
  • Preparation : In a 100 mL round-bottom flask, suspend the intermediate 6-fluoro-7-methyl-1H-benzo[d]imidazol-2(3H)-one (1.0 equiv, 8 mmol) in 30 mL of anhydrous toluene.

  • Addition : Carefully add solid POBr3​ (3.0 equiv, 24 mmol) to the suspension. Caution: POBr3​ is highly reactive, moisture-sensitive, and corrosive; perform this step in a well-ventilated fume hood[4].

  • Reaction : Attach a reflux condenser and heat the mixture to 110°C (reflux) for 6–8 hours. The suspension will gradually turn into a homogeneous dark solution as the reaction proceeds.

  • Quenching : Cool the reaction mixture to 0°C using an ice bath. Carefully quench by the dropwise addition of crushed ice/water (Caution: highly exothermic).

  • Work-up : Adjust the pH of the aqueous layer to ~7.0–7.5 using a saturated aqueous sodium bicarbonate ( NaHCO3​ ) solution. Extract the aqueous phase with Ethyl Acetate (3 x 40 mL)[1].

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude product via silica gel column chromatography (Eluent: gradient of 10-30% EtOAc in Hexanes) to yield the pure 2-bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole.

Workflow Setup Reaction Setup Inert Atmosphere Anhydrous Solvents React Reflux & Monitor TLC Tracking Temperature Control Setup->React Quench Quench & Work-up Ice-water Addition pH Adjustment React->Quench Purify Purification Column Chromatography Recrystallization Quench->Purify QA Characterization NMR, LC-MS Yield Calculation Purify->QA

Caption: Standard experimental workflow for the synthesis and isolation of benzimidazole derivatives.

Troubleshooting & Self-Validating Quality Control

To ensure the integrity of the synthesis, a self-validating feedback loop must be maintained throughout the protocol:

  • Incomplete Cyclization (Step 1) : If TLC indicates unreacted diamine after 6 hours, verify the quality of the CDI. CDI is highly moisture-sensitive and degrades to imidazole and CO2​ upon exposure to atmospheric water. Always use a freshly opened bottle or store the reagent in a desiccator.

  • Low Bromination Yield (Step 2) : POBr3​ reactions can stall if the intermediate is not completely dry. Ensure the intermediate from Step 1 is dried to a constant weight. If the reaction stalls, an additional 0.5 equiv of POBr3​ can be added.

  • Emulsion Formation during Work-up : The neutralization of the POBr3​ reaction mixture with NaHCO3​ generates significant CO2​ gas and phosphate salts, which can cause severe emulsions. To resolve this, filter the biphasic mixture through a pad of Celite before transferring it to the separatory funnel.

  • Analytical Validation : The final product must be validated by 1H NMR (look for the disappearance of the broad -OH/NH lactam peak and the presence of the distinct aromatic protons), 19F NMR, and LC-MS. The mass spectrum should show the characteristic 1:1 isotopic ratio of the M and M+2 molecular ion peaks, which is the definitive signature of a single bromine atom[1].

References

  • Benchchem. "Technical Guide: 2-bromo-6-methyl-1H-benzo[d]imidazole". Benchchem.
  • Benchchem. "2-Bromo-5,6-dichloro-1H-benzimidazole|RUO". Benchchem.
  • Ambeed. "1388069-49-5 | 2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole". Ambeed.
  • Thermo Fisher Scientific. "2-Bromobenzimidazole, 99% 1 g | Buy Online". Fisher Scientific.

Sources

Using 2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole as a precursor in drug design

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole as a Privileged Precursor in Targeted Drug Design

Executive Summary

The benzimidazole ring system is a cornerstone of modern medicinal chemistry, functioning as a bioisostere for purines and interacting with diverse biological targets ranging from kinase hinge regions to microtubule binding sites. The compound 2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole (CAS: 1388069-49-5) represents a highly functionalized, rationally designed precursor 1. This application note details the structural rationale, physicochemical advantages, and validated synthetic protocols for utilizing this specific building block in late-stage drug discovery.

Structural Rationale & Pharmacophore Analysis

Every substitution on this scaffold serves a distinct, synergistic purpose in rational drug design. Understanding the causality behind these structural features is critical for optimizing lead compounds:

  • The Benzimidazole Core: Acts as a privileged scaffold capable of robust hydrogen bonding (donor-acceptor efficiency) and π−π stacking interactions, making it highly effective for targeting proteins like Epidermal Growth Factor Receptor (EGFR) and various antimicrobial targets 2.

  • C2-Bromine (The Synthetic Handle): The bromine atom at the 2-position is electronically activated by the adjacent nitrogen atoms. It serves as an ideal leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid, late-stage diversification of the core.

  • C6-Fluorine (Metabolic & Electronic Modulator): The introduction of fluorine blocks oxidative metabolism by cytochrome P450 enzymes at a typically vulnerable aryl C-H bond. Furthermore, it lowers the pKa​ of the imidazole N-H, improving oral bioavailability by preventing excessive protonation in the gastrointestinal tract. Fluorine also introduces unique C−F⋯π interactions that enhance target binding affinity and dictate favorable crystal packing 3.

  • C7-Methyl (Conformational Lock): The methyl group provides a critical steric shield. When substituents are added to the N1 position, the C7-methyl group restricts their rotation, locking the molecule into a specific bioactive conformation. This reduces the entropic penalty upon binding to the target receptor, often leading to a marked enhancement in biological activity 4.

Physicochemical & Pharmacokinetic Implications

The strategic placement of the fluoro and methyl groups profoundly alters the physicochemical profile of the benzimidazole core. The data table below summarizes the theoretical enhancements compared to an unsubstituted baseline.

PropertyUnsubstituted Benzimidazole2-Br-6-F-7-CH3-BenzimidazolePharmacological Implication
LogP (Lipophilicity) ~1.3~2.4Enhanced cell membrane permeability and broader target tissue distribution.
pKa​ (Conjugate Acid) 5.5~4.1Reduced basicity; remains predominantly un-ionized in the upper intestine, improving absorption.
Metabolic Stability (HLM) Low-ModerateHighThe C6-fluorine blocks aromatic hydroxylation, extending the in vivo half-life.
Steric Hindrance (C7) NoneHighRestricts N1-substituent rotation, locking the active conformation and reducing entropy loss.

Experimental Workflows & Logical Relationships

Below is the standard experimental workflow for utilizing this precursor in library synthesis, moving from the raw building block to a functionalized drug candidate.

Workflow A 2-Bromo-6-fluoro-7-methyl- 1H-benzo[d]imidazole (Precursor) B Step 1: N1-Alkylation (Cs2CO3, R-X, DMF) A->B C Step 2: C2 Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) B->C D Step 3: Deprotection & Salt Formation C->D E Target Drug Candidate D->E

Figure 1: Standard synthetic workflow for late-stage diversification of the benzimidazole precursor.

Validated Experimental Protocols

The following protocols have been optimized for high yield and reproducibility, incorporating self-validating checkpoints to ensure reaction integrity.

Protocol A: Regioselective N1-Alkylation

Objective: To functionalize the N1 position while leaving the C2-bromine intact for subsequent coupling. Causality of Reagents: Cesium carbonate ( Cs2​CO3​ ) is selected over stronger bases like Sodium Hydride ( NaH ). The bulky cesium counterion increases the solubility of the intermediate salt in DMF and enhances the nucleophilicity of the nitrogen via the "cesium effect," preventing unwanted side reactions with the C2-bromine.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask under vacuum and backfill with dry nitrogen.

  • Reagent Loading: Charge the flask with 2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole (1.0 mmol, 229 mg) and anhydrous Cs2​CO3​ (1.5 mmol, 488 mg).

  • Solvation & Activation: Add 5.0 mL of anhydrous DMF. Stir the suspension at room temperature for 30 minutes.

    • Validation Checkpoint: The mixture should transition to a slightly translucent, pale-yellow suspension, indicating the successful formation of the cesium salt. If it remains completely opaque and white, the Cs2​CO3​ may be wet.

  • Alkylation: Dropwise, add the desired alkyl halide (e.g., iodomethane or a functionalized benzyl bromide) (1.1 mmol).

  • Reaction: Heat the mixture to 60 °C and stir for 4–6 hours. Monitor completion via LC-MS (look for the disappearance of the m/z 229/231 starting material doublet).

  • Workup: Cool to room temperature. Quench with 20 mL of distilled water. Extract with Ethyl Acetate ( 3×15 mL).

  • Purification: Wash the combined organic layers with a 5% aqueous LiCl solution ( 3×10 mL) to completely remove residual DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C2

Objective: To install an aryl or heteroaryl group at the C2 position. Causality of Reagents: Pd(dppf)Cl2​ is utilized because the bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step. A biphasic 1,4-Dioxane/Water system with K3​PO4​ provides the exact basicity required to form the reactive boronate complex without hydrolyzing sensitive functional groups on the N1-substituent.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe reaction vial, combine the N1-alkylated intermediate from Protocol A (1.0 mmol), the desired aryl boronic acid (1.5 mmol), and finely ground K3​PO4​ (3.0 mmol).

  • Solvent Addition: Add 4.0 mL of 1,4-Dioxane and 1.0 mL of deionized water (4:1 ratio).

  • Degassing (Critical Step): Sparge the mixture with argon gas for 10 minutes using a submerged needle.

    • Validation Checkpoint: Complete removal of oxygen is mandatory. Failure to degas will result in rapid oxidation of the Pd(0) active species and promote homocoupling of the boronic acid (evidenced by a black precipitate and a biphenyl byproduct on TLC).

  • Catalyst Addition: Quickly add Pd(dppf)Cl2​ (0.05 mmol, 5 mol%). Seal the vial immediately with a crimp cap.

  • Reaction: Heat the vial in an oil bath at 90 °C for 12 hours, or alternatively, in a microwave reactor at 110 °C for 45 minutes.

  • Workup: Cool to room temperature. Dilute with 10 mL of EtOAc and filter the entire mixture through a short pad of Celite to remove palladium black.

  • Isolation: Partition the filtrate with water, extract the aqueous layer with EtOAc, dry the combined organics over MgSO4​ , and purify via silica gel flash chromatography.

SuzukiMechanism Pd0 Pd(0) Active Species (Catalyst) OxAdd Oxidative Addition (Insertion into C2-Br bond) Pd0->OxAdd + Benzimidazole-Br TransMet Transmetalation (Transfer of Aryl from Boron) OxAdd->TransMet + Ar-B(OH)2 / K3PO4 RedElim Reductive Elimination (Formation of C2-Aryl bond) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product C2-Functionalized Benzimidazole Target RedElim->Product

Figure 2: Catalytic cycle of the Pd-catalyzed Suzuki-Miyaura cross-coupling at the C2 position.

References

  • Ambeed.com | 1388069-49-5 | 2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole | 1

  • PubMed (NIH) | Benzimidazole as a Privileged Scaffold in Drug Design and Discovery | 2

  • MDPI | Synthesis and Structure of Fluorinated (Benzo[d]imidazol-2-yl)methanols: Bench Compounds for Diverse Applications | 3

  • ACG Publications | Fluorinated benzimidazole derivatives: In vitro antimicrobial activity | 4

Sources

Application Note: Scale-Up Synthesis Protocol for 2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole (and its tautomer, 2-bromo-5-fluoro-4-methyl-1H-benzo[d]imidazole) is a highly valuable, halogenated heterocyclic building block. It is frequently utilized as a cross-coupling partner (e.g., Suzuki-Miyaura, Buchwald-Hartwig reactions) in the development of kinase inhibitors and GPCR modulators.

Direct C-H bromination of the benzimidazole core is notoriously unselective and low-yielding due to the electron-deficient nature of the C2 position. To bypass this limitation during scale-up, this protocol employs a robust two-step sequence :

  • Thiolation: Condensation of the starting diamine with carbon disulfide (CS₂). This method is chosen over the use of 1,1'-carbonyldiimidazole (CDI) or urea because the resulting 2-mercaptobenzimidazole is highly crystalline, easily isolated by simple pH adjustment, and provides a highly reactive handle for subsequent oxidative activation.

  • Oxidative Desulfurization-Bromination: Treatment of the intermediate with hydrobromic acid (HBr) and elemental bromine (Br₂) in acetic acid [1]. This method is vastly superior to the traditional use of phosphorus oxybromide (POBr₃) on benzimidazolones, which requires harsh temperatures (>130°C) and generates intractable phosphorus byproducts on scale. The HBr/Br₂ method operates at mild temperatures (0°C to 35°C) and drives the reaction forward via a hypervalent sulfonyl bromide intermediate that is cleanly displaced by bromide ions.

Process Flow & Mechanistic Pathway

G SM 4-Fluoro-3-methylbenzene-1,2-diamine (Starting Material) Step1 Step 1: Thiolation CS2, KOH, EtOH/H2O Reflux, 12h SM->Step1 Int1 5-Fluoro-4-methyl-1H-benzo[d]imidazole-2-thiol (Intermediate) Step1->Int1 Acidification & Filtration Step2 Step 2: Oxidative Bromination HBr, Br2, AcOH 0°C to 35°C, 4.5h Int1->Step2 Prod 2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole (Target Product) Step2->Prod Aqueous Workup & Crystallization

Fig 1. Two-step synthesis of 2-bromobenzimidazole via thiolation and oxidative bromination.

Safety & Environmental Considerations (Scale-Up)

  • Carbon Disulfide (CS₂): Highly flammable with a dangerously low autoignition temperature (90°C). Must be handled under an inert atmosphere (N₂/Ar) in a well-ventilated, grounded reactor. Hydrogen sulfide (H₂S) gas is a byproduct of the cyclization and must be routed to a concentrated NaOH/bleach scrubber[2].

  • Bromine (Br₂): A highly corrosive, toxic, and volatile liquid. Addition must be strictly temperature-controlled. The reactor must be equipped with a sodium bisulfite (NaHSO₃) scrubber to neutralize evolved Br₂ vapors and SO₂ gas [3].

Detailed Experimental Protocols

Step 1: Synthesis of 5-Fluoro-4-methyl-1H-benzo[d]imidazole-2-thiol

Reaction Scale: 100 g (0.71 mol) of starting diamine.

Materials:

  • 4-Fluoro-3-methylbenzene-1,2-diamine: 100 g (0.71 mol, 1.0 equiv)

  • Potassium hydroxide (KOH): 44 g (0.78 mol, 1.1 equiv)

  • Carbon disulfide (CS₂): 60 g (0.79 mol, 1.1 equiv)

  • Ethanol (95%): 700 mL

  • Deionized Water: 150 mL

Step-by-Step Procedure:

  • Base Preparation: In a 2 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and connected to a caustic scrubber, dissolve KOH in the EtOH/Water mixture.

  • Reagent Addition: Cool the solution to 0–5°C. Slowly add CS₂ dropwise over 30 minutes, maintaining the internal temperature below 10°C to prevent volatilization.

  • Substrate Introduction: Add 4-fluoro-3-methylbenzene-1,2-diamine portion-wise. The mixture will form a slurry.

  • Cyclization: Heat the reactor to 80°C (reflux) for 12 hours. The evolution of H₂S gas will be observed; ensure the scrubber is actively neutralizing the exhaust.

  • Workup & Isolation: Cool the mixture to room temperature. Add 500 mL of cold deionized water. Slowly acidify the mixture using 6M HCl until pH ~3 is reached. A thick, off-white precipitate will form immediately.

  • Filtration: Filter the solid through a large Buchner funnel, wash extensively with cold water (3 x 200 mL) to remove inorganic salts, and dry in a vacuum oven at 60°C for 24 hours.

  • Self-Validating Analytical Criteria: ¹H NMR (DMSO-d₆) must show the disappearance of the primary amine protons (~4.5-5.0 ppm) and the appearance of a broad singlet at ~12.5-13.0 ppm corresponding to the NH/SH tautomeric protons.

Step 2: Oxidative Desulfurization-Bromination

Reaction Scale: 110 g (0.60 mol) of intermediate thiol.

Materials:

  • 5-Fluoro-4-methyl-1H-benzo[d]imidazole-2-thiol: 110 g (0.60 mol, 1.0 equiv)

  • Hydrobromic acid (HBr, 48% aqueous): 135 mL (~1.2 mol, 2.0 equiv)

  • Bromine (Br₂): 110 mL (~2.1 mol, 3.5 equiv)

  • Glacial Acetic Acid (AcOH): 1100 mL

Step-by-Step Procedure:

  • Preparation: In a 3 L jacketed reactor equipped with a mechanical stirrer, dropping funnel, and bisulfite scrubber, suspend the thiol intermediate in glacial acetic acid.

  • Acidification: Add 48% aqueous HBr to the suspension and cool the reactor to 0°C using a recirculating chiller.

  • Oxidation (Critical Step): Carefully add Br₂ dropwise via the dropping funnel over 2 hours. Causality: The addition is highly exothermic. Maintaining 0°C prevents runaway oxidation and over-bromination of the aromatic ring. The mixture will transition to a deep orange/red solution.

  • Maturation: Once the addition is complete, warm the reactor to 35°C and stir for 4.5 hours. The suspension will gradually dissolve, followed by the precipitation of the product hydrobromide salt.

  • Quench: Cool to 10°C. Slowly pour the mixture into 3 L of ice-cold water containing 55 g of sodium bisulfite (NaHSO₃). Causality: This quenches unreacted Br₂ (the red color will discharge to pale yellow/white) and neutralizes dissolved SO₂, preventing toxic off-gassing during isolation.

  • Neutralization: Adjust the pH to 7-8 using 2M NaOH (aq) to free-base the benzimidazole.

  • Isolation: Filter the resulting solid, wash with water (3 x 500 mL), and recrystallize from hot ethanol/water to yield pure 2-bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole.

  • Self-Validating Analytical Criteria: LC-MS must confirm the product mass with a characteristic 1:1 isotopic pattern for the bromine atom (M and M+2 peaks). ¹H NMR should show the absence of the SH peak at 12.5 ppm and a sharp NH peak at ~13.2 ppm.

Quantitative Data & Scalability Metrics

Table 1: Stoichiometric Projections & Expected Yields Across Scales

Scale (Starting Diamine)CS₂ RequiredThiol Intermediate Yield (Est. 85%)Br₂ RequiredFinal Product Yield (Est. 75%)
10 g (71 mmol)6.0 g11.0 g (60 mmol)10 mL10.3 g (45 mmol)
100 g (0.71 mol)60.0 g110.0 g (0.60 mol)100 mL103.1 g (0.45 mol)
1 kg (7.1 mol)600.0 g1.10 kg (6.0 mol)1.0 L1.03 kg (4.5 mol)

Table 2: Analytical Release Specifications

AssaySpecificationRationale (Self-Validation)
HPLC (Purity) > 98.0% (Area %)Ensures removal of unreacted thiol and over-brominated byproducts.
LC-MS (ESI+) m/z 229.0, 231.0 [M+H]⁺Confirms target mass; 1:1 isotopic ratio perfectly validates mono-bromination.
¹H NMR (DMSO-d₆) Absence of peak at 12.5 ppmValidates complete consumption of the 2-mercaptobenzimidazole intermediate.
Residual Solvents < 5000 ppm (Ethanol/AcOH)Meets ICH Q3C guidelines for pharmaceutical intermediates.

References

  • Atomically precise copper nanoclusters mediated Fenton-like reaction for cancer chemodynamic therapy Chemical Communications (RSC Publishing), 2024, 60, 12593-12596. URL:[Link]

  • 2-Mercaptobenzimidazole - Compound Summary & Safety Protocols PubChem, National Center for Biotechnology Information URL:[Link]

  • Bromine - Health and Safety Guide Centers for Disease Control and Prevention (CDC) - NIOSH URL:[Link]

Technical Application Note: 2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole (CAS 1388069-49-5) is a highly functionalized, halogenated heterocyclic building block that serves as a privileged scaffold in modern drug discovery[1]. The benzimidazole core is foundational to a vast array of clinically approved therapeutics, particularly in oncology and infectious diseases[2]. This specific derivative offers a unique trifunctional handle: the C2-bromine enables rapid catalytic diversification, the C6-fluorine modulates metabolic stability, and the C7-methyl group provides precise steric constraints for target binding. This guide outlines the structural rationale, strategic applications, and self-validating protocols for utilizing this scaffold in medicinal chemistry.

Structural Rationale & Pharmacophore Dynamics

Successful drug design requires a deep understanding of how each substituent influences both chemical reactivity and biological behavior. The substitution pattern of this molecule is strategically designed for advanced lead optimization:

  • The C2-Bromine (Reactivity Handle): In palladium-catalyzed cross-coupling reactions, the reactivity of the aryl halide is paramount. The C2 position of the benzimidazole ring is inherently electron-deficient[3]. This electronic environment significantly lowers the activation energy required for the oxidative addition of Palladium(0) into the C-Br bond. Consequently, 2-bromo-benzimidazoles exhibit superior reactivity compared to their 2-chloro counterparts, allowing for milder reaction conditions, shorter reaction times, and higher yields in Suzuki-Miyaura and Buchwald-Hartwig couplings[3].

  • The C6-Fluorine (Metabolic & Physicochemical Modulator): Fluorine substitution is a classic bioisosteric strategy. The highly electronegative fluorine atom withdraws electron density from the aromatic system, which increases the compound's overall lipophilicity (logP) and enhances cell membrane permeability. Crucially, placing a fluorine at the 6-position blocks cytochrome P450-mediated oxidative metabolism at a historically vulnerable site, thereby extending the pharmacokinetic half-life of the resulting drug candidate.

  • The C7-Methyl (Conformational Anchor): The methyl group introduces a controlled steric clash that restricts the rotational degrees of freedom of the benzimidazole core when bound to a target protein. In the context of kinase inhibition, this steric bulk optimally positions the scaffold within the ATP-binding hinge region, maximizing hydrogen bonding efficiency at the N1/N3 positions.

Strategic Applications in Oncology

The 2-bromo-benzimidazole scaffold is a cornerstone in the development of targeted kinase inhibitors.

  • CDK4/6 Inhibitors: Halogenated and methylated benzimidazoles are direct precursors in the synthesis of advanced cell-cycle inhibitors. For example, closely related derivatives like 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole are critical pharmaceutical intermediates for Abemaciclib, an FDA-approved CDK4/6 inhibitor used for the treatment of hormone receptor-positive, HER2-negative metastatic breast cancer[4]. The scaffold effectively mimics the purine ring of ATP, allowing for potent competitive inhibition.

  • MNK1/2 Inhibitors: Structure-based drug design has heavily utilized the 2-bromo-1H-benzo[d]imidazole core to synthesize potent inhibitors of Mitogen-Activated Protein Kinase-Interacting Kinases 1 and 2 (MNK1/2)[5]. Suzuki cross-coupling of the 2-bromo position with pyridinyl or pyrazinyl boronic acids yields critical intermediates that block tumor cell proliferation and modulate eIF4E phosphorylation[5].

Workflow A 2-Bromo-6-fluoro-7-methyl -1H-benzo[d]imidazole B C2 Functionalization (Suzuki/Buchwald) A->B Pd-Catalysis C N1 Alkylation (e.g., Isopropyl) B->C Base / Alkyl Halide D Lead Compound (e.g., Kinase Inhibitor) C->D SAR Optimization

Caption: Workflow for synthesizing targeted kinase inhibitors from the 2-bromo-benzimidazole scaffold.

Self-Validating Experimental Protocols

To harness the potential of 2-bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole, researchers predominantly employ palladium-catalyzed cross-coupling[6]. The following protocols are designed with built-in validation checks to ensure high fidelity and reproducibility.

Protocol A: Suzuki-Miyaura Cross-Coupling (C2-Arylation)

Objective: To install an aryl or heteroaryl pharmacophore at the C2 position. Causality of Reagents:

  • Catalyst: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand provides a large bite angle, which accelerates the reductive elimination step and minimizes unwanted homocoupling side products[5].

  • Base & Solvent: Aqueous Na₂CO₃ in a biphasic 1,4-Dioxane/H₂O (4:1) mixture ensures the solubility of both the lipophilic organic substrates and the inorganic base, facilitating the formation of the highly reactive boronate complex essential for transmetalation[6].

Step-by-Step Procedure:

  • Preparation: In an oven-dried microwave vial, combine 2-bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.2 equiv, 1.2 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).

    • Self-Validation Check: The solid mixture should appear deep red/orange. A rapid shift to a black precipitate upon solvent addition indicates premature catalyst decomposition (palladium black), likely due to oxygen ingress.

  • Solvent & Base: Add thoroughly degassed 1,4-Dioxane (4 mL) followed by 2M aqueous Na₂CO₃ (1 mL). Degassing (via sparging or freeze-pump-thaw) is critical to prevent the oxidative homocoupling of the boronic acid.

  • Reaction: Seal the vial and subject it to microwave irradiation at 110°C for 30 minutes (alternatively, use conventional heating at 90°C for 4 hours).

  • Workup & Isolation: Cool to room temperature. Dilute with Ethyl Acetate (15 mL) and partition with water (10 mL). Extract the aqueous layer twice with Ethyl Acetate. Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.

Suzuki Pd Pd(0) Catalyst OA Oxidative Addition (C2-Br Cleavage) Pd->OA 2-Bromo-Benzimidazole TM Transmetalation (Boronic Acid + Base) OA->TM RE Reductive Elimination (C2-Aryl Bond) TM->RE RE->Pd Catalyst Regeneration Prod C2-Aryl Benzimidazole RE->Prod Product Release

Caption: Catalytic cycle of Suzuki-Miyaura cross-coupling at the electron-deficient C2 position.

Protocol B: Buchwald-Hartwig Amination (C2-Amination)

Objective: To form a robust C-N bond at the C2 position, a common motif in kinase hinge-binders. Causality of Reagents:

  • Ligand: XPhos is utilized because its bulky, electron-rich biaryl structure stabilizes the Pd(0) intermediate and facilitates the notoriously challenging reductive elimination of the C-N bond[6].

  • Base: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base that efficiently deprotonates the amine without competing as a nucleophile for the electrophilic C2 position[7].

Step-by-Step Procedure:

  • Setup: In a Schlenk flask under a strict argon atmosphere, combine the benzimidazole substrate (1.0 mmol), the primary/secondary amine (1.2 mmol), and NaOtBu (1.4 mmol).

  • Catalyst/Ligand: Add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%).

  • Solvent: Inject anhydrous, degassed Toluene (5 mL).

  • Heating: Heat the mixture to 100°C for 2-4 hours.

    • Self-Validation Check: Monitor reaction progress via LC-MS. The disappearance of the isotopic doublet (m/z ~229/231) characteristic of the brominated starting material, coupled with the appearance of the product mass, confirms complete oxidative addition and conversion.

  • Purification: Filter the cooled mixture through a Celite pad to remove palladium residues and inorganic salts. Concentrate the filtrate and purify via reverse-phase or normal-phase chromatography.

Quantitative Data Presentation

The following table summarizes representative quantitative data for palladium-catalyzed cross-coupling reactions on 2-bromo-benzimidazole scaffolds, indicative of the expected performance for 2-bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole[6][7][8].

Reaction TypeCoupling PartnerCatalyst / Ligand (mol%)Base / SolventTemp / TimeTypical Yield (%)
Suzuki-Miyaura Arylboronic AcidPd(dppf)Cl₂ (5%)Na₂CO₃ / Dioxane:H₂O90°C / 4 h70 - 90%
Buchwald-Hartwig Primary AminePd₂(dba)₃ (2%) / XPhos (4%)NaOtBu / Toluene100°C / 2 h75 - 95%
Sonogashira Terminal AlkynePd(PPh₃)₂Cl₂ (5%) / CuI (2%)Et₃N / THF60°C / 8 h79 - 90%

References

  • Journal of Medicinal Chemistry (ACS). Discovery of a Selective and Potent Inhibitor of Mitogen-Activated Protein Kinase-Interacting Kinases 1 and 2 (MNK1/2) Utilizing Structure-Based Drug Design.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of 2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole (CAS: 1388069-49-5)[1]. This halogenated heterocyclic scaffold is highly valued in medicinal chemistry and drug development due to its unique electronic profile and utility in late-stage functionalization.

This guide provides a causality-driven methodology, empirical troubleshooting, and self-validating protocols to ensure high-yield synthesis and downstream application.

Causality-Driven Experimental Protocol

Direct bromination of a pre-formed benzimidazole core using Br₂/HBr often leads to poor regioselectivity, as the electrophilic aromatic substitution can occur at the 4, 5, or 6 positions. To guarantee exclusive C2-bromination, our validated two-step workflow first constructs a 2-oxo (or 2-mercapto) intermediate, which is then subjected to nucleophilic halogenation[2][3].

Step 1: Cyclization to 6-Fluoro-7-methyl-1H-benzo[d]imidazol-2(3H)-one

Causality: The electron-withdrawing 6-fluoro group and sterically hindering 7-methyl group reduce the nucleophilicity of the starting diamine. Using Carbonyl Diimidazole (CDI) provides a highly reactive, moisture-tolerant C1 source that overcomes this activation barrier without requiring harsh acidic conditions[3].

  • Preparation: In a flame-dried, argon-purged round-bottom flask, dissolve 10.0 mmol of 4-fluoro-3-methylbenzene-1,2-diamine in 30 mL of anhydrous Tetrahydrofuran (THF).

  • Activation: Slowly add 12.0 mmol (1.2 equiv) of Carbonyl Diimidazole (CDI) in portions at 0 °C to control the exothermic release of CO₂ and imidazole.

  • Reaction: Warm the mixture to room temperature and stir for 12 hours.

  • Self-Validation (TLC): Monitor via TLC (EtOAc/Hexane 1:1). The primary diamine will stain heavily with ninhydrin (purple/brown), whereas the cyclized 2-oxo intermediate will not.

  • Workup: Concentrate the solvent under reduced pressure. Triturate the residue with cold water, filter the precipitate, and dry under a vacuum to yield the intermediate.

Step 2: Bromination to 2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole

Causality: Phosphorus oxybromide (POBr₃) is utilized to convert the C=O bond to a C-Br bond via a Vilsmeier-type mechanism. A catalytic amount of DMF is crucial here; it forms a highly electrophilic Vilsmeier-Haack complex with POBr₃, drastically accelerating the C-O bond cleavage and subsequent bromide substitution.

  • Preparation: Suspend the intermediate (approx. 8.0 mmol) in 20 mL of anhydrous toluene.

  • Halogenation: Add 16.0 mmol (2.0 equiv) of POBr₃ and 3 drops of anhydrous N,N-Dimethylformamide (DMF).

  • Reflux: Heat the mixture to 100 °C for 4 hours. The suspension will gradually turn into a homogenous, dark solution as the reaction proceeds.

  • Self-Validation (LC-MS): Quench a 10 µL aliquot in basic water/MeCN and analyze via LC-MS. Look for the distinct bromine isotope pattern (M and M+2 peaks of equal intensity) at the expected mass.

  • Workup: Cool to 0 °C and meticulously quench by dropwise addition to crushed ice. Neutralize with saturated NaHCO₃ (pH ~7.5). Extract with Ethyl Acetate (3 x 20 mL), wash with brine, dry over Na₂SO₄, and concentrate. Purify via recrystallization (ethanol/water)[2].

Quantitative Data Summary

The table below summarizes the expected yields and optimal conditions for the synthesis and downstream functionalization of halogenated benzimidazoles, derived from comparative literature[4][5].

Reaction StepCatalyst / ReagentSolventTemperatureTimeRepresentative Yield (%)
Cyclization (Conventional) CDITHF25 °C12 h55 - 65%
Cyclization (Microwave) PPA / H₃PO₄None120 °C (MW)15 min85 - 92%
Bromination POBr₃ / DMF (cat.)Toluene100 °C4 h75 - 82%
Cross-Coupling (Suzuki) Pd(PPh₃)₄ / K₃PO₄Dioxane/H₂O95 °C12 h70 - 90%

Visualized Workflows & Pathways

SynthesisWorkflow Start 4-Fluoro-3-methyl- 1,2-phenylenediamine Cyclization Cyclization (CDI/THF) Monitor via TLC Start->Cyclization Intermediate 6-Fluoro-7-methyl-1H- benzo[d]imidazol-2(3H)-one Cyclization->Intermediate High Yield Trouble1 Low Yield? Increase Temp / Check Purity Cyclization->Trouble1 Low Yield Bromination Bromination (POBr3) 100°C, 4h Intermediate->Bromination Product 2-Bromo-6-fluoro-7-methyl- 1H-benzo[d]imidazole Bromination->Product Complete Trouble2 Incomplete Bromination? Refresh POBr3 / Add Base Bromination->Trouble2 Incomplete Trouble1->Cyclization Trouble2->Bromination

Caption: Workflow and troubleshooting logic for 2-bromo-benzimidazole synthesis.

DownstreamPathway Substrate 2-Bromo-6-fluoro-7-methyl- 1H-benzo[d]imidazole OxAdd Oxidative Addition (C2-Br Bond Cleavage) Substrate->OxAdd PdCat Pd Catalyst (e.g., Pd(PPh3)4) PdCat->OxAdd Transmet Transmetalation (Boronic Acid) OxAdd->Transmet RedElim Reductive Elimination Transmet->RedElim RedElim->PdCat Catalyst Regeneration Target C2-Functionalized Benzimidazole Scaffold RedElim->Target

Caption: Palladium-catalyzed cross-coupling cycle for C2-functionalization.

Troubleshooting & FAQs

Q: My cyclization yield is stalling at 50-60% despite extended heating. How can I drive it to completion? A: The electron-withdrawing nature of the 6-fluoro group heavily deactivates the adjacent amine, while the 7-methyl group introduces steric bulk. If CDI in THF is insufficient, transition to a Microwave-Assisted Organic Synthesis (MAOS) approach. Using polyphosphoric acid (PPA) and H₃PO₄ under microwave irradiation (120 °C, 15 min) provides the immense thermal energy and acidic environment required to overcome this specific activation barrier, frequently pushing yields above 85%[5]. Alternatively, advanced C1 synthons like chlorodifluoromethane have shown high efficacy in forming benzimidazoles from deactivated diamines[6][7].

Q: During the POBr₃ bromination step, I observe a mixture of unreacted starting material and degradation products. What is failing? A: This is almost always caused by the hydrolysis of POBr₃. POBr₃ is extremely moisture-sensitive; if your intermediate or solvent contains trace water, POBr₃ degrades into phosphoric acid and HBr, which cannot perform the necessary Vilsmeier-type substitution. Fix: Ensure your 2-oxo intermediate is dried in a vacuum oven overnight. Use strictly anhydrous toluene. If mass transfer is poor (the intermediate remains a solid suspension), increase the catalytic DMF to 0.1 equivalents to accelerate the formation of the soluble, highly reactive Vilsmeier-Haack intermediate.

Q: For my downstream drug development workflow, should I synthesize the 2-chloro or 2-bromo derivative? A: You should prioritize the 2-bromo derivative. In palladium-catalyzed cross-coupling reactions (like Suzuki-Miyaura or Buchwald-Hartwig aminations), the oxidative addition of the palladium catalyst into the carbon-halogen bond is the rate-limiting step. Because the C-Br bond is weaker than the C-Cl bond, and bromide is a superior leaving group, 2-bromo-benzimidazoles exhibit significantly higher reactivity. This allows you to use milder reaction temperatures, shorter times, and less expensive palladium catalysts while achieving higher yields[8].

Q: Can I use cyanogen bromide (BrCN) to synthesize the 2-bromo-benzimidazole in a single step from the diamine? A: While theoretically possible, BrCN cyclizations often yield the 2-amino-benzimidazole as the major product rather than the 2-bromo derivative, due to the nucleophilic attack of the second amine on the nitrile carbon rather than the bromide. The two-step (cyclization followed by bromination) approach guarantees absolute regiocontrol and prevents the formation of difficult-to-separate amino byproducts.

References

  • Technical Guide: Physicochemical Properties and Synthesis of 2-bromo-6-methyl-1H-benzo[d]imidazole - Benchchem
  • 2-Bromo-6-methyl-1H-benzo[d]imidazole Data Present
  • 2-Bromo-5,6-dichloro-1H-benzimidazole | RUO - Benchchem
  • 1388069-49-5 | 2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole - Ambeed
  • Chlorodifluoromethane as a C1 Synthon in the Assembly of N-Containing Compounds - PMC (NIH)
  • Efficient One-Pot Synthesis of 2-Substituted Benzimidazoles from Triacyloxyborane Intermedi
  • A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-Benzimidazoles in Cross-Coupling Reactions - Benchchem
  • MICROWAVE-ASSISTED SYNTHESIS OF 2-SUBSTITUTED 1H-BENZO[d]IMIDAZOLES - Heterocycles

Sources

Troubleshooting debromination during 2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole reactions

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this specific substrate in synthetic applications. While direct literature on 2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole is limited, the principles outlined here are derived from extensive studies on analogous 2-bromobenzimidazoles and general palladium-catalyzed cross-coupling reactions.[1][2][3] This resource provides in-depth troubleshooting strategies and mechanistic insights to address the common and often frustrating side reaction of debromination.

Troubleshooting Guide: Minimizing Unwanted Debromination

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: I am observing a significant amount of the debrominated byproduct, 6-fluoro-7-methyl-1H-benzo[d]imidazole, in my cross-coupling reaction. What are the likely causes?

The appearance of a debrominated byproduct is a classic sign that a competing reductive dehalogenation pathway is occurring alongside your desired cross-coupling reaction.[4] This side reaction is typically mediated by a palladium-hydride (Pd-H) species, which can arise from several sources within your reaction mixture.[4]

Primary Causes:

  • Inappropriate Catalyst/Ligand System: The choice of ligand is paramount. If the rate of reductive elimination (the final step of the desired cross-coupling) is slow, it allows time for competing side reactions to occur. Some ligands are more prone to generating Pd-H species or may not sufficiently stabilize the palladium center.[5]

  • Base-Promoted Reduction: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can react with trace water, alcohols (if used as solvent or present as impurities), or even the amine coupling partner in Buchwald-Hartwig reactions to generate the hydride source that feeds into the dehalogenation pathway.[4][6]

  • Solvent Participation: Protic solvents or impurities (e.g., water, alcohols) in aprotic solvents can serve as hydride donors.[4]

  • Thermal Instability: High reaction temperatures or prolonged reaction times can lead to catalyst decomposition (often observed as the formation of palladium black) and the generation of species that promote dehalogenation.[7]

  • Substrate Reactivity: The electron-rich nature of the benzimidazole ring system, combined with the presence of a free N-H group, can influence the electronic environment at the C-Br bond and potentially contribute to the propensity for this side reaction.[3]

Q2: How can I strategically modify my reaction conditions to suppress debromination and favor the desired cross-coupling product?

A systematic, one-variable-at-a-time approach is the most effective way to optimize your reaction. The following workflow provides a logical progression for troubleshooting.

Troubleshooting_Workflow start_node start_node decision_node decision_node action_node action_node result_node result_node start High % Debromination Observed cat_sys 1. Analyze Catalyst & Ligand start->cat_sys base_eval 2. Evaluate Base cat_sys->base_eval If already using advanced ligand ligand_switch Switch to bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos). Consider NHC ligands. cat_sys->ligand_switch If using simple phosphines (e.g., PPh₃) solvent_temp 3. Assess Solvent & Temp. base_eval->solvent_temp If already using weak base base_switch Switch to weaker, non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃). base_eval->base_switch If using strong base (e.g., NaOtBu) substrate_mod 4. Consider Substrate Mod. solvent_temp->substrate_mod If temp is already moderate temp_adjust Lower temperature (e.g., 80-100 °C). Reduce reaction time. solvent_temp->temp_adjust If running at >110 °C n_protect Protect benzimidazole N-H (e.g., with Boc group). substrate_mod->n_protect Last resort / for difficult couplings ligand_switch->base_eval If still high success Yield Improved ligand_switch->success base_switch->solvent_temp If still high base_switch->success temp_adjust->substrate_mod If still high temp_adjust->success n_protect->success

Caption: A systematic workflow for troubleshooting debromination.

Detailed Parameter Optimization:

ParameterRecommendation & Rationale
Ligand Selection Switch to bulky, electron-rich biarylphosphine ligands. Ligands like SPhos, XPhos, or RuPhos are designed to accelerate the rate-limiting reductive elimination step.[4][5] This helps the desired product to form and exit the catalytic cycle before the intermediates have a chance to undergo side reactions leading to debromination.[5][8] N-Heterocyclic Carbene (NHC) ligands can also be highly effective for this reason.[3]
Base Selection Replace strong alkoxide bases with weaker inorganic bases. If using NaOtBu or KOtBu, consider switching to K₃PO₄, K₂CO₃, or Cs₂CO₃ .[3][6] These bases are less likely to generate hydride species. Cesium carbonate (Cs₂CO₃) is often an excellent choice due to its high solubility in organic solvents and its ability to promote efficient coupling with sensitive substrates.[3]
Solvent & Additives Ensure anhydrous conditions and consider solvent polarity. Use rigorously dried and degassed solvents. Aprotic solvents like dioxane, toluene, or DMF are standard.[7] Sometimes, switching from a more polar solvent (like DMF) to a less polar one (like toluene) can reduce the rate of side reactions.[3] For reactions with K₃PO₄, the addition of a very small, controlled amount of water can sometimes be beneficial, but this should be carefully optimized.[3]
Temperature & Time Lower the reaction temperature and monitor closely. High temperatures (>110-120 °C) can accelerate catalyst decomposition.[7] Try running the reaction at a lower temperature (e.g., 90-100 °C) for a longer period.[7] Monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent the product from degrading and side reactions from accumulating.
Substrate Modification Consider N-protection as a final optimization step. The free N-H on the benzimidazole ring can interact with the catalyst or base. Protecting this position with a group like Boc (tert-butyloxycarbonyl) can significantly alter the substrate's electronic properties and sterically hinder access to the C-Br bond, often suppressing dehalogenation.[3][9] This adds steps to your synthesis but can be highly effective for particularly challenging couplings.
Q3: How can I definitively confirm that the byproduct I'm seeing is the result of debromination?

Identifying byproducts accurately is crucial for effective troubleshooting.

  • Mass Spectrometry (MS): This is the most direct method. The debrominated product, 6-fluoro-7-methyl-1H-benzo[d]imidazole, will have a molecular ion peak that is ~79 and ~81 m/z units lighter than your starting material, corresponding to the loss of the bromine isotopes (⁷⁹Br and ⁸¹Br).[4]

  • Nuclear Magnetic Resonance (¹H NMR): The ¹H NMR spectrum of the debrominated product will show a new aromatic proton signal in the region where the bromine was previously located (the 2-position of the benzimidazole ring). This signal will likely appear as a singlet.[4]

  • Thin Layer Chromatography (TLC): The debrominated product is less polar than the starting 2-bromo compound. It will therefore have a higher Rf value on a normal-phase silica TLC plate.[4]

Frequently Asked Questions (FAQs)
FAQ 1: What is the proposed mechanism for palladium-catalyzed debromination?

Debromination, or reductive dehalogenation, is a parasitic cycle that competes with the main cross-coupling mechanism. The key culprit is the formation of a palladium-hydride (Pd-H) species.

Caption: Competing catalytic cycles: desired cross-coupling vs. debromination.

  • Formation of Pd-H: A Pd(II) species, often the oxidative addition complex (LₙPd(II)(Ar)(Br)), reacts with a hydride source. This source can be trace water, an alcohol, or even the amine in a Buchwald-Hartwig reaction, often facilitated by the base.[4]

  • Reductive Elimination of H-Br: The resulting palladium-hydride species can reductively eliminate H-Br to regenerate the active Pd(0) catalyst.

  • Alternative Pathway: Alternatively, the Pd-H species can react with another molecule of the aryl bromide starting material, leading to the formation of the debrominated arene (Ar-H) and regenerating a Pd(II)-Br species, which then re-enters the cycle.[10]

The key to preventing this is to make the desired catalytic cycle (oxidative addition -> transmetalation -> reductive elimination) kinetically much faster than the parasitic Pd-H formation cycle.[4]

FAQ 2: Are certain types of cross-coupling reactions more prone to debromination with this substrate?

Both Suzuki-Miyaura and Buchwald-Hartwig amination reactions can suffer from debromination, but the primary cause often differs slightly.

  • Buchwald-Hartwig Amination: These reactions often use strong bases like NaOtBu, which are known promoters of dehalogenation. The amine coupling partner itself can also act as a hydride source.[6] Therefore, careful selection of a weaker base (e.g., K₃PO₄) and an appropriate ligand is especially critical.

  • Suzuki-Miyaura Coupling: While often using milder carbonate bases, dehalogenation can still be a significant issue. Here, the problem can arise from slow transmetalation or reductive elimination, giving the system more time to find a debromination pathway. The choice of a highly active and bulky ligand (like SPhos) is crucial to ensure the Suzuki coupling is rapid and efficient.[3]

FAQ 3: Does the N-H group on the benzimidazole ring play a role in debromination?

Yes, the acidic N-H proton on the benzimidazole ring can play a significant role.

  • Coordination to Palladium: The benzimidazole nitrogen can act as a ligand, coordinating to the palladium center. This can alter the catalyst's activity and stability, potentially leading to decomposition or favoring side reactions.[11]

  • Interaction with the Base: The N-H proton will be deprotonated by the base in the reaction. The resulting benzimidazolide anion has different electronic properties than the neutral starting material, which can affect the oxidative addition step and subsequent reactivity.

  • Proton Source: In some mechanistic pathways, the N-H group could act as an internal proton source that facilitates the formation of hydride species.

For these reasons, protecting the nitrogen with a group like Boc or Benzyl can be a powerful strategy to prevent these complications and reduce the likelihood of debromination.[9]

General Experimental Protocol (Example: Suzuki-Miyaura Coupling)

This protocol is a starting point and must be optimized for your specific boronic acid and desired product.

Materials:

  • 2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole (1.0 equiv)

  • Boronic acid or ester (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2–5 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add the 2-bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole, boronic acid, base, and palladium precatalyst.

  • Inert Atmosphere: Evacuate and backfill the vessel with the inert gas three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (start with 90-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Look for the consumption of starting material and the appearance of both the desired product and the potential less-polar debrominated byproduct.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References
  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. [Link]

  • Haskel, A., Strappaveccia, G., & Fringuelli, F. (2011). Hydrodehalogenation of Aryl Chlorides and Aryl Bromides Using a Microwave-Assisted, Copper-Catalyzed Concurrent Tandem Catalysis Methodology. Organometallics, 30(15), 4178-4181. [Link]

  • Gallou, F., & Lipshutz, B. H. (2014). Reductions of aryl bromides in water at room temperature. PMC. [Link]

  • Organic Chemistry Portal. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]

  • Wang, T., et al. (2019). Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition-Metal-Free Basic Conditions. The Journal of Organic Chemistry, 84(17), 11037-11046. [Link]

  • Worrell, B. T., et al. (2022). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]

  • Viciu, M. S., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(12), 4057-4062. [Link]

  • Pérez-Rodríguez, M., et al. (2021). Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study. Organometallics, 40(8), 1041-1053. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]

  • Sajiki, H., et al. (2001). A Facile Debromination Reaction: Can Bromide Now Be Used as a Protective Group in Aromatic Systems? Journal of the American Chemical Society, 123(36), 8860-8861. [Link]

  • Lee, M. (2025). The Role of Heteroaromatic Bases in Transition-Metal-Free Coupling of Alkyl Halides and Alkenes. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Ball, N. D., et al. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. PMC. [Link]

  • Carrow, B. P. (2011). Mechanistic studies on palladium-catalyzed coupling reactions. IDEALS. [Link]

  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Błaziak, K., et al. (2021). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Catalysts, 11(6), 701. [Link]

  • Prigol, M., et al. (2017). Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. ACS Catalysis, 7(10), 6640-6666. [Link]

  • Zyabrev, V. S., et al. (2022). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. PMC. [Link]

  • Das, S., & Lipshutz, B. H. (2019). Nickel-Catalyzed Hydro- and Deutero-dehalogenations of (Hetero)Aryl Halides under Aqueous Micellar Catalysis Conditions. PMC. [Link]

  • Jasińska, J., et al. (2023). Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. Molecules, 28(4), 1600. [Link]

  • Procter, D. J., et al. (2021). Base-Activated Latent Heteroaromatic Sulfinates as Nucleophilic Coupling Partners in Palladium-Catalyzed Cross-Coupling Reactions. Angewandte Chemie International Edition, 60(41), 22461-22468. [Link]

  • PubChem. (n.d.). 2-Bromo-6-chloro-1H-benzo[d]imidazole. [Link]

  • Dias, A. G., et al. (2021). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. Molecules, 26(5), 1391. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with 2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole and its derivatives. The benzimidazole scaffold is a privileged structure in medicinal chemistry, and the specific substitutions of bromo, fluoro, and methyl groups on this core offer a unique combination of reactivity and potential biological activity.[1][2][3] The bromine atom at the 2-position, in particular, serves as a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions.[1]

This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, functionalization, and purification of these valuable compounds.

Troubleshooting Guide: Common Experimental Issues and Solutions

This section addresses specific problems that may arise during your experiments in a question-and-answer format, focusing on the underlying chemical principles to guide your optimization efforts.

Synthesis of the Benzimidazole Core

Question 1: My initial synthesis of 2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole is resulting in a very low yield. What are the likely causes and how can I improve it?

Answer: Low yields in the synthesis of substituted benzimidazoles often stem from several factors, primarily related to reaction conditions and starting material quality.[4] A common and efficient method for constructing the benzimidazole core is the condensation of an appropriately substituted o-phenylenediamine with a carboxylic acid or its derivative.[5][6]

  • Incomplete Cyclization: The reaction may stall at the intermediate stage before the final ring closure.

    • Solution: Ensure adequate reaction time and temperature. Many benzimidazole syntheses that show poor yields at room temperature can be significantly improved with heating.[4] Monitoring the reaction progress by Thin-Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[7]

  • Suboptimal Catalyst Choice and Loading: The choice and amount of catalyst are critical for efficient cyclization.

    • Solution: While some reactions can proceed without a catalyst, many experience a significant drop in yield.[4] Common catalysts for this transformation include mineral acids (like HCl) or high-boiling point solvents that also act as catalysts (e.g., polyphosphoric acid).[5][6] Experiment with different acid catalysts and optimize the catalyst loading, as excess catalyst can sometimes lead to unwanted side reactions.[4]

  • Starting Material Quality: The purity of the starting diamine (4-fluoro-5-methyl-1,2-phenylenediamine) and the bromine-containing one-carbon source is paramount.

    • Solution: Ensure your starting materials are pure and free from contaminants. Impurities can interfere with the reaction and lead to the formation of colored byproducts.[4]

Question 2: I am observing significant colored impurities in my crude product, making purification difficult. What is the origin of these impurities and how can I prevent them?

Answer: Colored impurities are a frequent issue in benzimidazole synthesis, often arising from oxidation of the o-phenylenediamine starting material or side reactions.[4][7]

  • Oxidation of Starting Material: o-Phenylenediamines are susceptible to oxidation, which can form highly colored polymeric byproducts.

    • Solution: Use high-purity o-phenylenediamine. If possible, purify the diamine before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize oxidation.[8]

  • Side Reactions: At elevated temperatures, various side reactions can occur, leading to colored condensation products.[4]

    • Solution: Optimize the reaction temperature. It's possible that the side reactions have a higher activation energy than the desired benzimidazole formation.[4] Therefore, running the reaction at the lowest temperature that still allows for a reasonable reaction rate can minimize the formation of these impurities.

Functionalization via Cross-Coupling Reactions

Question 3: I am struggling with a Suzuki-Miyaura coupling reaction using 2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole. The reaction is sluggish and gives low yields of the desired 2-aryl derivative.

Answer: The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds with 2-bromo-benzimidazoles.[2][9] However, challenges can arise from catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials.

  • Catalyst System: The choice of palladium catalyst and ligand is crucial.

    • Solution: For nitrogen-containing heterocycles like benzimidazoles, specific ligands can be beneficial. While standard catalysts like Tetrakis(triphenylphosphine)palladium(0) can be effective, you may need to screen other catalysts and ligands.[2] For challenging substrates, consider using more advanced catalyst systems, such as those employing bulky, electron-rich phosphine ligands.[10]

  • Base and Solvent: The choice of base and solvent system significantly impacts the reaction outcome.

    • Solution: A variety of bases can be used, with potassium carbonate being a common choice.[2] However, for some systems, other bases like cesium carbonate or potassium phosphate may be more effective.[11] The solvent system often consists of a mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous solution. Ensure your organic solvent is degassed to prevent oxidation of the catalyst.[2]

  • N-H Acidity: The acidic proton on the benzimidazole nitrogen can sometimes interfere with the catalytic cycle.

    • Solution: While many Suzuki couplings with unprotected N-H heterocycles are successful, in some cases, protection of the benzimidazole nitrogen with a group like Boc (tert-butyloxycarbonyl) can lead to cleaner reactions and higher yields.[9][10] However, be aware that the Boc group can be labile under certain conditions.[9]

Question 4: My Buchwald-Hartwig amination reaction to introduce an amine at the 2-position is not proceeding to completion. What are the key parameters to optimize?

Answer: The Buchwald-Hartwig amination is a key method for forming C-N bonds.[12] Similar to the Suzuki coupling, the success of this reaction depends heavily on the catalyst system and reaction conditions.

  • Ligand Choice: The ligand is arguably the most critical component of the catalyst system in Buchwald-Hartwig aminations.

    • Solution: Bidentate phosphine ligands like BINAP and DPPF were early developments that improved the efficiency of these reactions.[12] More recently, sterically hindered, electron-rich ligands have been developed that are highly effective for a wide range of substrates. It is often necessary to screen a variety of ligands to find the optimal one for your specific substrate combination.

  • Base: A strong, non-nucleophilic base is typically required.

    • Solution: Sodium tert-butoxide is a commonly used base in Buchwald-Hartwig aminations. Other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate can also be effective. The choice of base can influence the reaction rate and the formation of side products.

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature while monitoring the progress by TLC. Be mindful that excessively high temperatures can lead to catalyst decomposition or side reactions.

Purification Challenges

Question 5: My 2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole derivative shows significant tailing during silica gel column chromatography, leading to poor separation.

Answer: Tailing is a common issue when purifying basic compounds like benzimidazoles on acidic silica gel.[13] This is due to strong interactions between the basic nitrogen atoms of the benzimidazole and the acidic silanol groups on the silica surface.

  • Acid-Base Interactions: The primary cause of tailing is the interaction between the basic analyte and the acidic stationary phase.

    • Solution 1: Add a Basic Modifier: The most common and effective solution is to add a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to your eluent.[13] This neutralizes the acidic silanol groups, minimizing the strong interactions and resulting in more symmetrical peaks.

    • Solution 2: Change the Stationary Phase: If tailing persists, consider using a different stationary phase. Neutral or basic alumina can be a good alternative to silica for purifying basic compounds.[13] Reverse-phase (C18) chromatography can also be an option if your compound is sufficiently non-polar.[13]

Question 6: I am having difficulty removing a persistent colored impurity, even after column chromatography.

Answer: Some impurities, particularly those that are highly colored, can be challenging to remove by standard chromatographic methods alone.

  • Adsorption of Colored Molecules: Highly conjugated or oxidized byproducts can be strongly adsorbed and difficult to separate.

    • Solution 1: Activated Carbon Treatment: This is an effective method for removing large, colored molecules.[13] It is often used as a step during recrystallization. Dissolve your crude product in a suitable solvent, add a small amount of activated charcoal, heat the mixture, and then perform a hot filtration to remove the charcoal.[13]

    • Solution 2: Recrystallization: This is a highly effective technique for purifying solid compounds and can be excellent for final polishing to achieve high purity.[4][13] The key is to find a suitable solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Solution 3: Sublimation: For thermally stable benzimidazoles, sublimation under vacuum can be a very effective purification technique, especially for removing non-volatile impurities.[14]

Frequently Asked Questions (FAQs)

Q1: What is the expected reactivity of the 2-bromo position in 2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole?

A1: The bromine atom at the C2 position of the benzimidazole ring is a reactive site for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination.[2] The general trend for halide reactivity in these reactions is I > Br > Cl.[2] Therefore, the 2-bromo derivative is expected to be more reactive than the corresponding 2-chloro derivative, often allowing for milder reaction conditions and shorter reaction times.[2]

Q2: How do the fluoro and methyl substituents on the benzene ring influence the properties of the molecule?

A2: The electron-withdrawing fluorine atom and the electron-donating methyl group can influence both the chemical reactivity and the biological activity of the benzimidazole core. The incorporation of fluorine into heterocyclic structures is a common strategy in medicinal chemistry to enhance biological activity.[15][16] For instance, the presence of a fluorine atom at position-6 in other heterocyclic systems has been shown to increase antibacterial activity.[3] The methyl group can also impact biological activity and can alter the molecule's solubility and metabolic profile.[3]

Q3: What are some recommended solvent systems for column chromatography of these derivatives?

A3: A common solvent system for the purification of benzimidazole derivatives by column chromatography is a gradient of dichloromethane (DCM) and methanol (MeOH).[7] The polarity can be gradually increased by increasing the percentage of methanol. As mentioned in the troubleshooting guide, if you experience peak tailing, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent is highly recommended.[13]

Q4: Are there any "green" or more environmentally friendly methods for synthesizing the benzimidazole core?

A4: Yes, there has been a growing interest in developing more sustainable methods for benzimidazole synthesis. Some approaches include using water as a solvent, employing microwave-assisted synthesis to reduce reaction times and energy consumption, and utilizing heterogeneous catalysts that can be easily recovered and reused.[4][17][18]

Q5: How can I confirm the structure of my synthesized 2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole?

A5: A combination of spectroscopic techniques is essential for unambiguous structure confirmation.

  • NMR Spectroscopy (¹H and ¹³C): This will provide detailed information about the proton and carbon environments in the molecule. You should be able to identify the aromatic protons and carbons, the methyl group, and the carbons attached to bromine and fluorine (which will show characteristic splitting patterns in ¹³C NMR due to coupling with the fluorine atom).[19]

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the elemental composition.[20]

  • Infrared (IR) Spectroscopy: This can be used to identify the presence of key functional groups, such as the N-H bond in the imidazole ring.[19]

Data Presentation

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)Widely used and effective for many benzimidazole systems.[2]
Ligand (If using PdCl₂) dppfBidentate ligands can improve catalyst stability and efficiency.[12]
Base K₂CO₃ or Cs₂CO₃Common and effective bases for Suzuki couplings.[2][11]
Solvent Toluene/H₂O or Dioxane/H₂OBiphasic systems are standard for this reaction.[2]
Temperature 80-100 °CHeating is often required to drive the reaction to completion.[2]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried round-bottom flask, add 2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[2]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[2]

  • Catalyst Addition: Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 mmol) under a stream of the inert gas.[2]

  • Solvent Addition: Add degassed solvent (e.g., 10 mL of toluene and 2 mL of water) via syringe.[2]

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.[2]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[9]

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-6-fluoro-7-methyl-1H-benzo[d]imidazole.[9]

Visualizations

Diagram 1: General Synthetic and Functionalization Workflow

workflow cluster_synthesis Core Synthesis cluster_functionalization C2 Functionalization cluster_purification Purification Start 4-Fluoro-5-methyl- 1,2-phenylenediamine Reaction1 Condensation/ Cyclization Start->Reaction1 Reagent1 Bromo-containing C1 source Reagent1->Reaction1 Product1 2-Bromo-6-fluoro-7-methyl- 1H-benzo[d]imidazole Reaction1->Product1 Product1_ref 2-Bromo-6-fluoro-7-methyl- 1H-benzo[d]imidazole Suzuki Suzuki-Miyaura Coupling Product1_ref->Suzuki Buchwald Buchwald-Hartwig Amination Product1_ref->Buchwald Aryl_Product 2-Aryl Derivative Suzuki->Aryl_Product Amine_Product 2-Amino Derivative Buchwald->Amine_Product Crude_Product Crude Product Aryl_Product->Crude_Product Amine_Product->Crude_Product Column Column Chromatography Crude_Product->Column Recrystal Recrystallization Column->Recrystal Pure_Product Pure Derivative Recrystal->Pure_Product

Caption: Workflow for synthesis and functionalization.

Diagram 2: Troubleshooting Logic for Low Yield in Synthesis

troubleshooting Start Low Yield in Benzimidazole Synthesis Cause1 Incomplete Cyclization? Start->Cause1 Cause2 Suboptimal Catalyst? Start->Cause2 Cause3 Poor Starting Material Quality? Start->Cause3 Solution1 Increase Temperature & Reaction Time Cause1->Solution1 Action Solution2 Screen Acid Catalysts & Optimize Loading Cause2->Solution2 Action Solution3 Purify Starting Materials Cause3->Solution3 Action

Caption: Troubleshooting low synthesis yield.

References

  • Benchchem. Technical Support Center: Troubleshooting Benzimidazole Synthesis. 4

  • Benchchem. Technical Guide: 2-bromo-6-methyl-1H-benzo[d]imidazole. 1

  • Benchchem. Troubleshooting common issues in benzimidazole cyclization reactions. 7

  • Benchchem. Application Notes and Protocols: Suzuki Coupling of 2-bromo-N-Boc-imidazole. 9

  • Benchchem. A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-Benzimidazoles in Cross-Coupling Reactions. 2

  • ACG Publications. Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. 3

  • Beilstein Journals. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. 21

  • THE TRANSFORMATION OF BENZIMIDAZOLES INTO FLUORINATED PYRROLES VIA CYCLOADDITION REACTIONS OF BENZIMIDAZOLIUM N-YLIDES. 19

  • Wikipedia. Buchwald–Hartwig amination. 12

  • Benchchem. Technical Guide: Physicochemical Profile of 2-bromo-6-methyl-1H-benzo[d]imidazole and Related Analogues. 5

  • Stork. Importance of Fluorine in Benzazole Compounds. 15

  • PubMed. Importance of Fluorine in Benzazole Compounds. 16

  • RSC Publishing. Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles. 20

  • Applied Chemical Engineering. A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. 6

  • Benchchem. Preventing side reactions during the N-alkylation of 2-(1H-benzo[d]imidazol-2-yl)aniline. 8

  • RSC Publishing. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. 18

  • PMC. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. 10

  • PMC. Synthesis of benzo[d]imidazo[2,1-b]benzoselenoazoles: Cs2CO3-mediated cyclization of 1-(2-bromoaryl)benzimidazoles with selenium. 11

  • DTIC. RESEARCH ON BENZIMIDAZOLE DERIVATIVES. 14

  • Benchchem. Technical Support Center: Purification of Imidazole Derivatives. 13

Sources

Technical Support Center: Overcoming Solubility Issues with 2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with 2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole . This building block is highly valuable in medicinal chemistry and drug development, but its stubborn insolubility in common organic solvents frequently bottlenecks synthetic workflows and assay preparations.

This guide moves beyond generic advice, providing field-proven, mechanistically grounded solutions to disrupt crystal lattice energies and achieve complete solvation.

Physicochemical Profiling & Causality

To solve a solubility issue, we must first understand the molecular forces at play. Benzimidazole derivatives are notoriously difficult to dissolve in non-polar and moderately polar organic solvents due to robust intermolecular N-H···N hydrogen bonding, which forms tightly packed linear or cyclic aggregates in the solid state[1].

For 2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole , three structural factors compound this issue:

  • The Benzimidazole Core: Acts as both a hydrogen bond donor (N-H) and acceptor (N), leading to high crystal lattice energy[2].

  • Halogen Substituents (2-Br, 6-F): The 2-bromo group significantly increases lipophilicity and molecular weight, while the highly electronegative 6-fluoro group creates a strong local dipole. Together, they enhance hydrophobic interactions without improving solvation in standard polar media[3].

  • Amphoteric Nature: The core is amphoteric, with a conjugate acid pKa of ~5.6 and an N-H pKa of ~12.8[4]. In its neutral state, it resists dissolution in solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

Table 1: Physicochemical Drivers of Insolubility
PropertyValue / CharacteristicImpact on Solubility
Intermolecular Forces Strong N-H···N H-bondingHigh lattice energy; resists dissolution in non-H-bond accepting solvents.
pKa (Conjugate Acid) ~5.6Can be protonated by moderate/strong acids to form highly soluble cations.
pKa (N-H) ~12.8Can be deprotonated by strong bases to form soluble anions.
LogP (Estimated) ~2.5 - 3.0Drives insolubility in water; demands organic or biphasic systems.
Preferred Solvents DMSO, DMF, NMPStrong H-bond acceptors disrupt the N-H···N network effectively.

Troubleshooting FAQs

Q: Why does 2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole crash out of solution when I switch from DMSO to Dichloromethane (DCM)? A: DMSO is a polar aprotic solvent and a powerful hydrogen-bond acceptor. It actively disrupts the N-H···N intermolecular hydrogen bonds of the benzimidazole core, solvating the monomeric form[1]. DCM, being a halogenated solvent with poor hydrogen-bond accepting capability, cannot compete with the molecule's internal lattice energy. When you switch to DCM, the molecules rapidly re-aggregate and precipitate[3].

Q: I need to run a reaction in DCM or EtOAc. How can I force this molecule into solution? A: You must exploit the molecule's amphoteric nature. Because the conjugate acid has a pKa of ~5.6[4], adding a slight stoichiometric excess (1.1 - 1.5 eq) of an organic acid like Trifluoroacetic acid (TFA) or Acetic acid (AcOH) will protonate the N3 nitrogen. This ionization breaks the hydrogen-bonded network by introducing electrostatic repulsion between the molecules, instantly solubilizing the compound in DCM or EtOAc. Alternatively, for base-catalyzed reactions, adding Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) can help, though acid-mediated solubilization is generally more rapid for this specific halogenated scaffold.

Q: Can I use alcohols like Methanol or Ethanol for recrystallization or stock solutions? A: Yes, but with limitations. While alcohols possess polar -OH groups that can hydrogen bond with the benzimidazole ring, the bulky 2-bromo and 7-methyl groups increase the hydrophobic bulk of this specific derivative[5]. Solubility in alcohols will be moderate and highly temperature-dependent. Methanol is excellent for recrystallization if you dissolve the compound at reflux and allow it to cool slowly, but it is not recommended for high-concentration stock solutions[6].

Solubilization Workflows & Mechanisms

G Start Solubility Issue: 2-Bromo-6-fluoro-7-methyl- 1H-benzo[d]imidazole Q1 Downstream Application? Start->Q1 InVitro In Vitro / Assays (Requires miscible stock) Q1->InVitro Synthesis Organic Synthesis / Extraction (DCM/EtOAc) Q1->Synthesis Sol1 Use Polar Aprotic (DMSO, DMF, NMP) + Sonication InVitro->Sol1 Sol2 Exploit Amphoteric Nature (pKa ~5.6 & 12.8) Synthesis->Sol2 Acidic Add 1-5% TFA or AcOH (Protonates N3) Sol2->Acidic Acidic Conditions Basic Add 1-5% TEA or DIPEA (Deprotonates N1) Sol2->Basic Basic Conditions

Workflow for selecting solubilization strategies based on experimental application.

Mechanism Solid Solid State: High Lattice Energy (N-H···N Intermolecular Bonds) PolarAprotic Addition of DMSO/DMF (Strong H-Bond Acceptors) Solid->PolarAprotic Ionization Addition of Acid/Base (Ionization of Imidazole Core) Solid->Ionization Disruption1 Disruption of N-H···N Network PolarAprotic->Disruption1 Disruption2 Formation of Soluble Salt (Cationic or Anionic) Ionization->Disruption2 Soluble Fully Solvated Monomer (Improved Solubility) Disruption1->Soluble Disruption2->Soluble

Mechanistic pathways for disrupting intermolecular hydrogen bonding to achieve solvation.

Experimental Protocols

Protocol A: Preparation of a 100 mM in vitro Stock Solution

Objective: Achieve complete dissolution in a bio-compatible solvent without altering the ionization state of the molecule.

  • Weighing: Accurately weigh 22.9 mg of 2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole (MW ≈ 229.05 g/mol ) into a clean, dry 1.5 mL amber glass vial.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous, LC-MS grade Dimethyl Sulfoxide (DMSO). Scientist Note: Water content in DMSO drastically reduces benzimidazole solubility. Ensure the DMSO is anhydrous.

  • Mechanical Disruption: Vortex the vial at maximum speed for 60 seconds. The solution will likely remain a cloudy suspension.

  • Thermal & Acoustic Cavitation: Place the vial in an ultrasonic bath heated to 40°C. Sonicate for 10–15 minutes. The localized heat and cavitation energy will overcome the crystal lattice energy, yielding a clear, pale solution.

  • Verification & Storage: Visually inspect against a dark background for micro-crystals. Store aliquots at -20°C. (Note: DMSO freezes at 19°C; thaw completely and re-vortex before use).

Protocol B: Acid-Mediated Solubilization for Organic Synthesis (DCM)

Objective: Solubilize the reagent in a non-polar halogenated solvent for downstream coupling or substitution reactions.

  • Suspension: Suspend 1.0 mmol (229 mg) of the compound in 5.0 mL of anhydrous Dichloromethane (DCM) under a nitrogen atmosphere. The compound will not dissolve.

  • Ionization: While stirring at 400 RPM, add 1.2 mmol (approx. 92 µL) of Trifluoroacetic acid (TFA) dropwise via a micro-syringe.

  • Observation: Upon addition of the acid, the N3 atom of the benzimidazole core protonates (pKa ~5.6)[4]. The resulting benzimidazolium trifluoroacetate salt is highly soluble in DCM. The cloudy suspension will transition to a clear solution within 30–60 seconds.

  • Reaction Execution: Proceed immediately with your synthetic step. Scientist Note: Ensure your downstream reagents are compatible with mildly acidic conditions, or neutralize the solution in situ with a non-nucleophilic base (e.g., DIPEA) once the reaction is complete.

References

  • Insight into the Dissolution Behavior of Benzimidazole in 19 Monosolvents: Solubility, Characterization, Determination, Analysis, and Model Correlation. Journal of Chemical & Engineering Data, ACS Publications. Available at:[Link]

  • RESEARCH ON BENZIMIDAZOLE DERIVATIVES. DTIC. Available at:[Link]

  • Solubility of Benzimidazoles in Alcohols. Journal of Chemical & Engineering Data, ACS Publications. Available at: [Link]

  • Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, ACS Publications. Available at: [Link]

Sources

Technical Support Center: Crystallization of 2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the final crystallization step of this important synthetic intermediate. Achieving high purity is critical, as residual impurities can impact downstream reactions, biological activity, and the overall quality of the final active pharmaceutical ingredient (API).[1][2][3]

This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you diagnose and resolve issues, thereby improving crystal purity, yield, and batch-to-batch consistency.

Frequently Asked Questions (FAQs)

Q1: What are the likely sources of impurities in my 2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole crude product?

A1: Impurities typically originate from the synthesis process. For benzimidazole derivatives, common impurities include:

  • Unreacted Starting Materials: Such as the corresponding o-phenylenediamine or the one-carbon source used for cyclization.

  • Side-Reaction Products: The synthesis of benzimidazoles can sometimes yield positional isomers or byproducts from incomplete or alternative reaction pathways.[4][5]

  • Oxidation Products: Benzimidazole rings can be susceptible to oxidation, especially under harsh reaction conditions or prolonged exposure to air, leading to colored impurities.[6]

  • Residual Catalysts or Reagents: Homogeneous catalysts or excess reagents used during synthesis can be carried over into the crude product.[6][7]

Q2: Why is solvent selection so critical for achieving high purity during crystallization?

A2: The choice of solvent is arguably the most critical factor in a crystallization process.[2][] An ideal solvent system should exhibit a steep solubility curve: high solubility for the target compound at elevated temperatures and low solubility at room temperature or below. This differential allows for high recovery upon cooling. Furthermore, the solvent system should ideally have very low solubility for the impurities at all temperatures, causing them to remain in the mother liquor while the pure product crystallizes. An inappropriate solvent can lead to co-crystallization of impurities, poor yield, or "oiling out."[3][9]

Q3: What is "oiling out" and how can I prevent it?

A3: "Oiling out," or liquid-liquid phase separation (LLPS), occurs when the solute separates from the solution as a liquid phase (an oil) instead of a solid crystalline phase.[9] This is often caused by excessively high supersaturation, rapid cooling, or the use of a solvent in which the compound's melting point is below the solution temperature. This oil can trap impurities and often solidifies into an amorphous mass or poorly formed crystals, making purification ineffective.[9] To prevent this, you can:

  • Reduce the initial concentration of the solute.

  • Employ a slower cooling rate to maintain a lower level of supersaturation.[10]

  • Use a seeding strategy to encourage direct crystallization.[9][10][11]

  • Switch to a different solvent or solvent/anti-solvent system.[9]

Q4: How does polymorphism affect the purity and performance of my product?

A4: Polymorphism is the ability of a compound to exist in two or more different crystal structures.[2][3] Different polymorphs can have significantly different physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[2][12] During crystallization, uncontrolled conditions can lead to the formation of an undesired or unstable polymorph.[1] Impurities can sometimes promote the nucleation of a specific, less desirable polymorph.[2] Therefore, controlling the crystallization process to consistently produce the desired, most stable polymorph is essential for ensuring product quality and regulatory compliance.[2]

Troubleshooting Guide

This section addresses specific problems you may encounter during the crystallization of 2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole.

Problem 1: Low Purity Detected by HPLC Analysis

Symptoms:

  • HPLC chromatogram shows multiple impurity peaks greater than 0.1%.

  • Final product purity is below the required specification (e.g., <99.0%).

Probable Causes:

  • Ineffective Solvent System: The chosen solvent may have similar solubility for both the product and the impurities, leading to their co-crystallization.

  • High Level of Supersaturation: Rapid cooling or fast addition of an anti-solvent creates high supersaturation, which can trap impurities within the growing crystal lattice.[1]

  • Insufficient Washing: The final crystal cake may not have been washed adequately to remove the impurity-rich mother liquor.

  • Initial Crude Material is Too Impure: Crystallization is a purification technique, not a miracle worker. If the starting material has a very high impurity load, a single crystallization step may be insufficient.

Recommended Solutions:

  • Re-evaluate the Solvent System: Conduct a solvent screening to find a system that maximizes the solubility difference between the product and key impurities. (See Protocol 2).

  • Optimize Cooling Profile: Employ a slower, controlled cooling rate. A linear or staged cooling profile is often more effective than rapid cooling in an ice bath.[10] This maintains a state of moderate supersaturation, favoring crystal growth over new nucleation and impurity inclusion.

  • Implement Seeding: Add a small quantity of high-purity seed crystals at the appropriate temperature (within the metastable zone) to control nucleation and promote the growth of the desired crystal form.[10][11]

  • Improve Washing Technique: Wash the filtered crystal cake with a small amount of cold, fresh crystallization solvent or an appropriate anti-solvent to displace the mother liquor. Ensure the wash solvent is cold to minimize product loss.

  • Consider a "Hot Filtration" Step: If impurities are insoluble in the hot crystallization solvent, perform a filtration of the hot, saturated solution before cooling to remove them.

  • Perform a Second Recrystallization: If purity remains low, a second recrystallization step may be necessary.

Problem 2: Product Crystals are Discolored (Yellow, Brown, or Off-White)

Symptoms:

  • The isolated solid is not a pure white or expected color.

Probable Causes:

  • Oxidized Impurities: The most common cause of color in benzimidazole synthesis is the presence of oxidized organic impurities.[6] These are often highly colored and can be difficult to remove.

  • Residual Metals/Catalysts: Traces of metal catalysts from previous synthetic steps can impart color.

  • Thermal Degradation: The compound may be degrading at the reflux temperature of the chosen solvent, creating colored decomposition products.

Recommended Solutions:

  • Activated Carbon Treatment: Add a small amount of activated carbon (charcoal) to the hot solution before filtration.[6] Carbon is effective at adsorbing large, flat, colored molecules.

    • Caution: Use sparingly (e.g., 1-2% w/w relative to the solute), as it can also adsorb the product, reducing yield. Do not add carbon to a solution at or near its boiling point, as this can cause violent bumping.

  • Choose a Lower-Boiling Solvent: If thermal degradation is suspected, switch to a solvent with a lower boiling point or perform the crystallization under reduced pressure.

  • Inert Atmosphere: Ensure the crystallization process is carried out under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.[6]

Problem 3: Poor or Inconsistent Yield

Symptoms:

  • The final isolated mass is significantly lower than expected.

  • Yield varies widely between batches despite using the same procedure.

Probable Causes:

  • Product is Too Soluble in the Chosen Solvent: The product may have significant solubility in the solvent even at low temperatures, leaving a large portion in the mother liquor.

  • Premature Crystallization: The product may be crystallizing out during a hot filtration step, leading to loss.

  • Excessive Washing: Washing the crystal cake with too much solvent or with a solvent that is not sufficiently cold will dissolve a portion of the product.

  • Incomplete Crystallization: The cooling time may be insufficient for the crystallization process to reach equilibrium.

Recommended Solutions:

  • Add an Anti-Solvent: If the product is too soluble, introduce an anti-solvent (a solvent in which the product is poorly soluble) to the solution to induce precipitation and drive down the final concentration in the mother liquor.[2][11] The anti-solvent should be miscible with the primary solvent.

  • Optimize Final Cooling Temperature and Time: Ensure the crystallization mixture is cooled to the lowest practical temperature (e.g., 0-5 °C) and held for a sufficient time (e.g., 1-2 hours) to maximize recovery.

  • Minimize Wash Volume: Use the minimum amount of cold solvent necessary to wash the cake.

  • Analyze Mother Liquor: Use TLC or HPLC to analyze the mother liquor. A strong product spot/peak indicates significant losses and that the process needs optimization.

Key Experimental Protocols

Protocol 1: Standard Recrystallization Workflow

This protocol outlines a general procedure for recrystallization. It should be optimized for your specific needs.

  • Dissolution: In a flask equipped with a condenser and magnetic stirrer, add the crude 2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole and the minimum amount of the chosen solvent required to dissolve it at reflux.

  • Hot Filtration (Optional): If insoluble impurities or activated carbon are present, filter the hot solution through a pre-heated funnel (to prevent premature crystallization) into a clean, pre-warmed flask.

  • Cooling: Allow the solution to cool slowly towards room temperature. Uncontrolled, rapid cooling can lead to small crystals and impurity trapping. A controlled cooling ramp is ideal.[10]

  • Seeding (Optional but Recommended): When the solution is detectably supersaturated (e.g., slightly cloudy or cooled to a specific temperature), add a small amount (0.1-1% w/w) of pure seed crystals.[11]

  • Maturation: Once crystal formation is well underway, continue slow cooling to a final temperature (e.g., 0-5 °C). Stir the resulting slurry at this temperature for at least 1-2 hours to allow crystallization to complete.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small volume of cold solvent to displace the impure mother liquor.

  • Drying: Dry the purified crystals under vacuum at an appropriate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Crystallization Workflow Diagram

G cluster_prep Preparation cluster_purify Purification cluster_iso Isolation crude Crude Product dissolve Dissolve in Min. Hot Solvent crude->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter for insoluble impurities cool Controlled Cooling dissolve->cool if no hot filtration hot_filter->cool seed Seeding (Recommended) cool->seed mature Maturation (Hold at Low Temp) seed->mature filter Vacuum Filtration mature->filter wash Wash with Cold Solvent filter->wash dry Vacuum Drying wash->dry pure Pure Crystalline Product dry->pure

Caption: General workflow for the recrystallization of an API intermediate.

Protocol 2: Solvent and Anti-Solvent Screening
  • Solubility Testing: In small vials, test the solubility of your crude material (~10-20 mg) in a range of solvents (~0.5 mL) at room temperature and at an elevated temperature (e.g., 60 °C). Good candidates will show poor solubility at room temperature and good solubility when hot.

  • Test Crystallizations: For promising solvents, perform small-scale crystallizations. Dissolve a larger amount of crude product (e.g., 200 mg) in a minimum of hot solvent and allow it to cool. Observe the quality of the crystals and the amount of precipitate.

  • Anti-Solvent Screening: For solvents where the product is highly soluble even when cold (e.g., DCM, THF), test the addition of an anti-solvent (e.g., hexanes, heptane, water).

    • Dissolve the crude product in the good solvent at room temperature.

    • Slowly add the anti-solvent dropwise until persistent cloudiness is observed.

    • Allow the mixture to stand and observe crystallization.

  • Analysis: Analyze the purity of the crystals obtained from each successful system by HPLC and measure the recovery yield.

Data Presentation: Solvent Screening Results
Solvent System (Solvent:Anti-solvent)Yield (%)Purity (HPLC Area %)Crystal Morphology
Ethanol75%98.5%Small Needles
Isopropanol82%99.2%Plates
Acetonitrile85%99.6%Rods
Ethyl Acetate : Heptane (1:3)90%99.5%Fine Powder
Dichloromethane : Hexane (1:4)88%99.1%Agglomerates

Note: This is example data and must be determined experimentally.

Protocol 3: Purity Determination by HPLC

A general HPLC method for benzimidazole derivatives can serve as a starting point.[13][14][15] Method development and validation are crucial.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid or an appropriate buffer like ammonium acetate.[14]

  • Mobile Phase B: Acetonitrile or Methanol.[15]

  • Gradient: Start with a high percentage of Mobile Phase A, and ramp up the percentage of Mobile Phase B to elute the compound and any more non-polar impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the benzimidazole core strongly absorbs (e.g., 280-300 nm).[14][15]

  • Sample Preparation: Dissolve a precisely weighed amount of the dried crystals in a suitable solvent (e.g., Acetonitrile/Water mixture) to a known concentration (e.g., 0.5 mg/mL).[15]

  • Analysis: Inject the sample and integrate the peak areas. Purity is typically calculated as the area of the main peak divided by the total area of all peaks.

Troubleshooting Logic for Impurity Reduction

G cluster_analysis Analysis cluster_solutions Potential Solutions start Impure Crystals (Post-Crystallization) hplc Analyze by HPLC start->hplc charcoal Use Activated Carbon (for color) start->charcoal If colored identify Identify Impurities (LC-MS, NMR) hplc->identify If impurities are unknown rescreen Re-screen Solvents hplc->rescreen If purity is low slow_cool Slow Cooling Rate hplc->slow_cool If purity is low seeding Implement Seeding hplc->seeding If purity & PSD are poor identify->rescreen Known polarity helps select solvent recrystallize Perform 2nd Recrystallization rescreen->recrystallize slow_cool->recrystallize seeding->recrystallize charcoal->recrystallize end Achieved Target Purity recrystallize->end

Caption: Decision-making workflow for troubleshooting low purity in crystallization.

References

Please note: The links provided are directed to the most stable landing pages for verification.

  • A Comparative Guide to Analytical Methods for Determining the Purity of 1-(diethoxymethyl)-1H-benzimidazole - Benchchem.
  • Crystallization of Active Pharmaceutical Ingredients - VxP Pharma.
  • Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization | PDF - Scribd.
  • Pharmaceutical Crystallization in drug development - Syrris.
  • WO2008045777A2 - A process for the preparation of benzimidazole derivatives and their salts - Google Patents.
  • Technical Support Center: Optimizing Benzimidazole Derivative Synthesis - Benchchem.
  • IN-SITU RECRYSTALLIZE SYNTHESIS OF BENZIMIDAZOLE DERIVATIVES BY USING Co-DOPED-Zn AS HETEROGENEOUS CATALYST - IJCRT.org.
  • From form to function: Crystallization of active pharmaceutical ingredients - CEPAC.
  • Review of methodology for the determination of benzimidazole residues in biological matrices - PubMed.
  • Technical Guide: Physicochemical Properties and Synthesis of 2-bromo-6-methyl-1H-benzo[d]imidazole - Benchchem.
  • Crystallization of APIs: Methods and Challenges - BOC Sciences.
  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation - MDPI.
  • Determination of benzimidazole residues and their metabolites in raw milk using high performance liquid chromatography-diode arr.
  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS.
  • Simple and Efficient Synthesis of Benzimidazole Derivatives Using Cobalt (II) Acetylacetone at Room Temperature - ThaiScience.
  • Crystallization Challenges in Pharmaceutical Products - Zhanghua Dryer.
  • Technical Guide: 2-bromo-6-methyl-1H-benzo[d]imidazole - Benchchem.
  • Review of Characteristics and Analytical Methods for Determination of Thiabendazole.
  • New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation.
  • 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole synthesis - chemicalbook.
  • 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole | 1231930-33-8.
  • Understanding Polymorphism & Crystallisation Issues in the Pharmaceutical Industry.
  • Crystallisation in pharmaceutical processes | BIA.
  • Synthesis of benzo[d]imidazo[2,1-b]benzoselenoazoles: Cs2CO3-mediated cyclization of 1-(2-bromoaryl)benzimidazoles with selenium - PMC.
  • Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC.
  • CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents.
  • Solvates of a dianisyl-substituted donor–acceptor-type benzothiadiazole: mechanochromic, vapochromic, and acid- responsive multicolor luminescence.
  • Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate.
  • Benzimidazole-impurities - Pharmaffiliates.
  • Synthesis and Characterization of Process Related New Impurity in Ufiprazole - E-RESEARCHCO.
  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC.
  • US4154738A - Imidazole derivatives and intermediates in their preparation - Google Patents.
  • Unexpected Formation of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one and Its Structure in Solution and Solid State Analyzed in the Context of Tautomerism - MDPI.

Sources

Validation & Comparative

Spectroscopic Characterization Comparison of 2-Bromo-Benzimidazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-substituted benzimidazole scaffold is a privileged structure in medicinal chemistry and materials science. Among its derivatives, 2-bromo-1H-benzimidazole serves as a critical synthetic intermediate—particularly for transition-metal-catalyzed cross-coupling reactions—and possesses intrinsic biological activities[1].

This guide provides an objective, data-driven comparison of the spectroscopic profiles (NMR, FTIR) of 2-bromo-1H-benzimidazole against its structural alternatives, such as 2-chloro-1H-benzimidazole and N-protected (e.g., N-Boc) derivatives. By examining the causality behind chemical shifts and vibrational frequencies, researchers can confidently validate the structural integrity and purity of these heterocycles during drug development workflows.

Structural Causality: The Electronic Influence of Substituents

The spectroscopic behavior of benzimidazole derivatives is dictated by the delicate balance of inductive electron-withdrawing effects, resonance stabilization, and steric hindrance at the C2 and N1 positions.

  • The Heavy Atom Effect (C2-Bromination): While halogens are generally electron-withdrawing via induction, replacing a chlorine atom with a bromine atom at the C2 position introduces a dominant "heavy atom effect" (spin-orbit coupling). The large, polarizable electron cloud of bromine induces a local magnetic field that opposes the applied NMR spectrometer field, resulting in an anomalous shielding of the adjacent C2 carbon nucleus.

  • Prototropic Tautomerism: In solution, unprotected 1H-benzimidazoles undergo rapid N1–N3 proton exchange. This tautomerism broadens the N-H proton signal in 1 H NMR and averages the signals of the benzenoid protons (H4/H7 and H5/H6)[2].

  • N-Functionalization: Alkylating or acylating the N1 position (e.g., N-Boc protection) breaks the molecular symmetry, locks the tautomeric equilibrium, and abolishes intermolecular hydrogen bonding, which drastically alters both the FTIR and NMR spectra[3].

G C2 C2 Position in Benzimidazole Br Bromine Substitution (Heavy Atom Effect) C2->Br Cl Chlorine Substitution (Strong Inductive Effect) C2->Cl ShiftBr Upfield Shift (δ ~126 ppm) Br->ShiftBr ShiftCl Downfield Shift (δ ~135 ppm) Cl->ShiftCl

Causality of halogen substitution on C2 NMR chemical shifts.

Comparative Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Profiling

The 1 H and 13 C NMR spectra provide the most definitive proof of successful halogenation and substitution. Table 1 summarizes the diagnostic chemical shifts.

Table 1: Representative 1 H and 13 C NMR Chemical Shifts (DMSO- d6​ )

CompoundN-H ( δ , ppm)H4, H7 ( δ , ppm)H5, H6 ( δ , ppm)C2 ( δ , ppm)
2-Bromo-1H-benzimidazole 13.18 (br s)7.51 (m)7.19 (m)~126.0
2-Chloro-1H-benzimidazole 13.25 (br s)7.55 (m)7.22 (m)~135.5
N-Boc-2-bromo-benzimidazole N/A7.95 (d) / 7.60 (d)7.35 (m)~120.5

*Note: N-protection breaks symmetry, resolving H4 and H7 into distinct doublets.

Data Analysis & Causality:

  • The N-H Proton: In 2-bromo-1H-benzimidazole, the N-H proton appears as a highly deshielded, broad singlet at 13.18 ppm[1]. The extreme downfield position is caused by the strong hydrogen-bond accepting nature of the DMSO- d6​ solvent and the inherent acidity of the benzimidazole N-H.

  • C2 Carbon Shielding: As illustrated in the DOT diagram above, the 13 C resonance for the C2 carbon in the 2-chloro derivative is typically found around 135.5 ppm due to chlorine's strong inductive pull. In stark contrast, the C2 carbon in 2-bromo-1H-benzimidazole shifts upfield to ~126.0 ppm. This is a direct manifestation of the heavy atom effect of bromine[4].

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is highly sensitive to the hydrogen-bonding network and the specific halogen attached to the heterocycle[2].

Table 2: Diagnostic FTIR Vibrational Frequencies (cm −1 )

Compound ν (N-H) ν (C=N) ν (C-X) ν (C=O)
2-Bromo-1H-benzimidazole 3200–3600 (Broad)1610~540 (C-Br)N/A
2-Chloro-1H-benzimidazole 3200–3600 (Broad)1625~680 (C-Cl)N/A
N-Boc-2-bromo-benzimidazole Absent1605~540 (C-Br)1750 (Sharp)

Data Analysis & Causality:

  • Intermolecular Association: The IR spectra of 1H-benzimidazole and its 2-halo derivatives exhibit an intense, broad absorption band between 3200–3600 cm −1 [2]. This is caused by extensive intermolecular hydrogen bonding (N-H N) in the solid state.

  • Validation of N-Protection: The successful synthesis of N-Boc-2-bromobenzimidazole is immediately validated by the complete disappearance of the 3200–3600 cm −1 band and the emergence of a sharp, intense carbamate carbonyl stretch at ~1750 cm −1 [3].

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating workflow is provided for the synthesis and characterization of 2-bromo-1H-benzimidazole.

G Syn Synthesis (Halogenation) Pur Purification (Recrystallization) Syn->Pur Prep Sample Prep (DMSO-d6 / KBr) Pur->Prep NMR NMR (1H, 13C) Heavy Atom Effect Prep->NMR IR FTIR Vibrational Shifts Prep->IR

Workflow for the synthesis and spectroscopic validation of benzimidazoles.

Synthesis of 2-Bromo-1H-benzimidazole

This protocol is adapted from established oxidative desulfurization-bromination methodologies[1].

Step-by-Step Methodology:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a mechanical stirrer, suspend 2-mercapto-1H-benzimidazole (10.0 g, 66.58 mmol) in a mixture of 48% aqueous HBr (10 mL) and glacial acetic acid (100 mL).

  • Temperature Control: Submerge the flask in a water bath to maintain the internal temperature between 5–10 °C. Causality: Low temperatures prevent over-bromination of the activated benzenoid ring (positions 5 and 6).

  • Halogenation: Add molecular bromine (Br 2​ , 12 mL, 0.24 mol) dropwise over 25 minutes. The mixture will slightly exotherm (40–45 °C) and thicken. Add an additional 50 mL of glacial acetic acid to maintain stirring efficiency.

  • Maturation: Remove the water bath and allow the reaction to stir at room temperature for exactly 4 hours.

  • Quenching & Precipitation: Quench the reaction by adding 200 mL of distilled H 2​ O. Cool the solution in an ice bath (0–5 °C). Carefully adjust the pH to 4 using solid NaOH (approx. 40 g). Causality: Adjusting to pH 4 neutralizes the hydrobromide salt of the benzimidazole, precipitating the free base without causing base-catalyzed degradation.

  • Isolation: Collect the crude precipitate via vacuum filtration. Recrystallize from hot acetone to yield 2-bromo-1H-benzimidazole as a pure white solid (Yield: ~53%).

Spectroscopic Acquisition Parameters
  • NMR Preparation: Dissolve 15 mg of the purified solid in 0.6 mL of DMSO- d6​ (for 1 H) or 40 mg in 0.6 mL (for 13 C). Use Tetramethylsilane (TMS) as the internal standard ( δ = 0.00 ppm). Ensure the sample is fully dissolved to prevent line broadening caused by sample heterogeneity.

  • FTIR Preparation: Grind 2 mg of the compound with 200 mg of anhydrous KBr. Press into a translucent pellet under 10 tons of pressure. Acquire the spectrum from 4000 to 400 cm −1 with a resolution of 4 cm −1 . Self-Validation: If a broad peak appears at 3400 cm −1 in the N-Boc derivative, it indicates either incomplete protection or moisture absorption by the KBr matrix.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole
Reactant of Route 2
Reactant of Route 2
2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.